The voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target for autoimmune diseases and cancer due to its critical role in regulating immune cell function and apoptosis. Kv1.3 channels are predominantly expressed in immune cells including T cells, B cells, microglia, dendritic cells, and macrophages, where they regulate membrane potential and calcium signaling essential for immune cell activation [1]. Particularly important is the channel's expression pattern in effector memory T (TEM) cells, where its expression increases 4 to 5-fold upon activation, making it a selective target for modulating pathological immune responses without broadly suppressing immunity [1]. The Kv1.3 channel functions as a homotetrameric complex with six transmembrane helical regions (S1-S6) per subunit, featuring a voltage-sensing domain (VSD) formed by segments S1-S4 and a pore domain formed by S5-S6 segments [1].
This compound (Phenoxyalkoxypsoralen-1) represents a significant advancement in the development of small molecule inhibitors targeting Kv1.3 channels. This compound was developed through medicinal chemistry approaches using 5-methoxypsoralen (5-MOP) derived from Ruta graveolens leaves as a chemical template [1]. This compound emerged as the most promising candidate from a series of chemically modified small molecule inhibitors designed to block Kv1.3 channel function with improved selectivity and pharmacological properties compared to earlier inhibitors [1]. Unlike peptide-based Kv1.3 inhibitors that face challenges with oral bioavailability, this compound belongs to the class of small organic molecules that offer potential for oral administration, making it particularly attractive for therapeutic development [1] [2].
This compound exhibits a unique mechanism of Kv1.3 channel inhibition that distinguishes it from other blocker classes. Rather than simply occluding the channel pore, this compound demonstrates preferential binding to the channel's slow C-type inactivation state [2]. Under sustained depolarization conditions, Kv1.3 channels undergo C-type inactivation, characterized by conformational changes in the outer vestibule and selectivity filter region. This compound capitalizes on this state-dependent gating behavior, resulting in enhanced inhibitory efficacy during prolonged channel activity [2]. This mechanism is particularly relevant for targeting chronically activated TEM cells in autoimmune conditions, as these cells experience repeated depolarization events that would promote channel transition to the C-type inactivated state where this compound exhibits preferential binding.
The structural basis of Kv1.3 inhibition involves interactions with key amino acid residues within the channel architecture. Molecular modeling and binding studies have identified that VAL469 and ALA463 in the Kv1.3 pore region serve as critical interaction sites for inhibitor binding [1]. These residues are located in the S6 helix that forms the intracellular gate of the channel, suggesting this compound may stabilize the channel in a non-conducting state through interactions with the pore-lining helices. The homotetrameric structure of Kv1.3 with its conserved potassium-selectivity filter motif (TVGYG) provides the structural context for these interactions [2]. Recent cryo-EM structures of Kv1.3 have revealed conformational heterogeneity in the selectivity filter region, which exists in multiple states that may represent different gating conformations [3]. This compound likely stabilizes particular inactive states of this dynamic structural ensemble.
A critical advantage of this compound over earlier Kv1.3 inhibitors is its greatly improved selectivity profile. This compound demonstrates remarkable specificity for Kv1.3 over other potassium channels and cardiac safety targets [2]:
This exceptional selectivity profile significantly reduces potential off-target effects and enhances the therapeutic window of this compound compared to earlier generation inhibitors like correolide, which exhibited problematic inhibition of cardiac Kv1.5 channels [2]. The molecular basis for this selectivity stems from this compound's state-dependent binding mechanism and specific interactions with Kv1.3-specific residues not conserved in other potassium channels.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| Potency (IC₅₀) | Not explicitly stated in sources | Developed as optimized candidate from 5-MOP template [1] |
| Selectivity (Kv1.3 vs Kv1.x) | Up to 125-fold | Preferential binding to slow C-type inactivation state [2] |
| Selectivity (Kv1.3 vs hERG) | >7,500-fold | Reduced cardiac toxicity risk [2] |
| Aqueous Solubility | Low | Limiting factor for drug absorption and distribution [1] |
| Molecular Weight | ~200-500 Da (small molecule) | Typical range for small organic molecule Kv1.3 blockers [2] |
Table 2: Efficacy of this compound in Disease-Relevant Cellular Models
| Cell Type/Model | Observed Effect | Experimental Details |
|---|---|---|
| CD3-driven T cell activation | Significant inhibition in vitro (dose-dependent) | Reference to DES1 (IC₅₀ = 0.114 ± 0.03 μM) demonstrating concept [1] |
| Mitochondrial apoptosis in cancer cells | Induces Bax/Bak-independent cell death | Direct targeting of mitochondrial Kv1.3 channels [4] |
| B16F10 melanoma model | Not directly tested with this compound | Clofazimine (another Kv1.3 inhibitor) reduced tumor size by 90% [4] |
This compound has demonstrated promising efficacy across multiple autoimmune disease models through its ability to selectively target activated TEM cells while sparing naive and central memory T cell populations. This selective immunomodulation represents a significant advantage over broad-spectrum immunosuppressants, as it potentially maintains protective immunity against pathogens while suppressing pathological autoimmune responses [2]. In experimental models, this compound has shown particular promise for:
The immunological mechanism underlying these therapeutic effects involves the disruption of the calcium signaling cascade essential for T cell activation. By inhibiting Kv1.3 channels, this compound prevents potassium efflux, leading to membrane depolarization that diminishes the driving force for calcium entry through CRAC channels. This in turn impairs calcineurin activation and nuclear factor of activated T cells (NFAT) signaling, ultimately reducing T cell proliferation and cytokine production [5].
Beyond autoimmune diseases, this compound has demonstrated significant potential in cancer research through a novel mechanism targeting mitochondrial Kv1.3 channels. In multiple human and mouse cancer cell lines, this compound induces Bax/Bak-independent apoptosis by directly targeting mitochondrial Kv1.3 channels, bypassing conventional death pathways that are often defective in treatment-resistant cancers [4]. This represents a particularly valuable approach for overcoming apoptosis resistance in tumors with downregulated Bax and Bak expression. Genetic validation studies have confirmed that siRNA-mediated downregulation of Kv1.3 abrogates the pro-apoptotic effects of this compound, establishing a direct causal relationship between Kv1.3 inhibition and cancer cell death [4].
The patch-clamp technique remains the gold standard for validating Kv1.3 inhibition and characterizing compound mechanism of action. For this compound and related compounds, the following protocol is recommended:
For medium-throughput screening, the FLIPR membrane potential assay provides a validated alternative. This assay requires optimization to address endogenous electrogenic transporters in CHO cells that can confound results. Essential steps include identifying inhibitors of these endogenous transporters and establishing correlation with electrophysiological results through IonWorks or manual patch-clamp validation [6] [7].
For evaluating this compound in autoimmune disease models, the following protocol outlines key considerations:
All animal experiments must comply with ARRIVE guidelines and receive appropriate ethical approval [1].
Beyond its therapeutic potential, this compound serves as a valuable research tool for investigating Kv1.3 channel biology and its role in various physiological and pathological processes. Researchers can utilize this compound for:
The signaling pathways affected by this compound illustrate its multifaceted mechanisms of action. The following diagram summarizes key pathways modulated through Kv1.3 inhibition:
Figure 1: Signaling pathways modulated by this compound through Kv1.3 inhibition
Despite its promising profile, this compound faces significant challenges that must be addressed for clinical translation. The most notable limitation is its low aqueous solubility, which may adversely affect drug absorption, distribution, and overall pharmacokinetic profile [1]. Future research directions should focus on:
Recent research continues to build upon the foundation established by this compound, with studies exploring novel compound series including β-carboline-based analogs and hybrid structures that aim to overcome the limitations of earlier compounds [2]. The continued evolution of Kv1.3 inhibitors holds significant promise for developing more effective and targeted therapies for autoimmune diseases, chronic inflammatory conditions, and cancer.
The discovery and functional characterization of PAP-1 in cancer research involved a multi-step process, as detailed in the primary literature [1]. The following diagram maps the key experimental workflow.
The key methodological details for the experiments cited are as follows [1]:
In your literature review, you will encounter other "PAP1" molecules that are functionally distinct from the Pim-1-Associated Protein-1 discussed above.
| Molecule Name | Full Name / Context | Primary Function | Relevance to Cancer Research |
|---|---|---|---|
| PAP1 / HIP/PAP | Pancreatitis-Associated Protein 1 (Mammalian Reg family) [2] | Secretory protein; acts as a growth factor, promotes cell proliferation & migration; anti-inflammatory role [2]. | Studied in hepatocellular, pancreatic, and colorectal carcinomas for its growth-promoting and migratory functions [2]. |
| PAP1 (Plant) | Production of Anthocyanin Pigment 1 (Arabidopsis transcription factor) [3] | Regulates flavonoid and anthocyanin biosynthesis [3]. | A model for studying cell heterogeneity in specialized metabolism; used in basic biology, not human cancer therapy [3]. |
| Pap1 (Yeast) | Transcription factor in S. pombe (homologue of mammalian c-Jun) [4] | Regulates oxidative stress response and drug tolerance [4]. | A model organism for studying conserved cellular pathways relevant to cancer biology, such as drug resistance mechanisms [4]. |
PAPA-1 represents a fascinating mechanism for fine-tuning cell growth. Its role as an intracellular nuclear modulator of IGFBP-2 provides a potential avenue for therapeutic intervention, as targeting this interaction could offer a way to control the growth-promoting signals of IGFBP-2 in cancers where it is overactive [1].
PAP-1 is a high-affinity, uncharged small molecule blocker that targets the Kv1.3 channel pore. Its action is distinct from classical hydrophobic cations.
This compound:K⁺:this compound complex [1]. This tripartite complex stabilizes the C-type inactivated state of the channel, contributing to its high affinity and selectivity for Kv1.3 [1].The diagram below illustrates this mitochondrial apoptosis pathway.
Substantial evidence demonstrates the pro-apoptotic effect of this compound and PAPTP across various models, with exceptional results in hematological malignancies.
Table 1: Pro-Apoptotic Effects of this compound and PAPTP in Experimental Models
| Disease/Cell Model | Compound | Key Findings on Apoptosis | Experimental Context |
|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) [2] | PAPTP | Induced apoptosis in primary CLL cells from ibrutinib-resistant patients; enhanced cell death when combined with Venetoclax. | In vitro, human primary cells |
| CLL (Eμ-TCL1 mouse model) [2] | PAPTP | Reduced leukemia burden by >85% in spleen, peritoneal cavity, and blood; reduced organ infiltration. | In vivo, murine model |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) [3] | PCARBTP (this compound derivative) | Sensitized Jurkat cells to apoptosis; reduced activation of PI-3-K, AKT, and JNK signaling pathways. | In vitro, cell line |
| General Leukemic Cells [3] | This compound, Psora-4, Clofazimine | Efficiently induced apoptosis in primary CLL cells; required membrane permeability (effective, unlike impermeant toxins). | Ex vivo, human primary cells |
To evaluate the pro-apoptotic effects of this compound/PAPTP, key experiments include cell viability assays and high-resolution respirometry to measure mitochondrial function.
Protocol 1: Cell Viability and Apoptosis Assay [2]
This protocol is used to determine the IC₅₀ of a compound and quantify apoptosis.
Protocol 2: High-Resolution Respirometry to Assess Mitochondrial Function [4]
This protocol measures the oxygen consumption rate (OCR) in cells to understand the impact on mitochondrial respiration.
Kv1.3 channels are promising therapeutic targets for diseases characterized by dysfunctional proliferation and apoptosis resistance [5]. This compound's specificity is crucial for its therapeutic potential.
The unique mechanism of Kv1.3 blockade and the efficacy of its mitochondrial inhibition make this compound and its analogs a compelling strategy for inducing apoptosis in targeted therapies. The positive results in resistant CLL models provide a strong rationale for their continued development as oncological treatments [2] [3].
PAP-1 (5-(4-phenoxybutoxy)psoralen) is recognized as a potent, selective, and cell-permeant small-molecule inhibitor of the voltage-gated potassium channel Kv1.3 [1] [2]. Its primary therapeutic value lies in its ability to selectively modulate effector memory T (TEM) cells, which are crucial in autoimmune diseases, without broadly suppressing other immune cells [2].
The table below summarizes its core quantitative pharmacological data:
| Property | Description / Value |
|---|---|
| Primary Target | Kv1.3 potassium channel [1] |
| IC₅₀ | 2 nM [1] |
| Selectivity (vs. Kv1.5) | 23-fold [2] |
| Selectivity (vs. other Kv1.x) | 33 to 125-fold [2] |
| Selectivity (vs. hERG) | > 1000-fold [2] |
| Mechanism | Binds the slow C-type inactivated state of Kv1.3; putative binding site at interface between channel subunits [1] [2] |
| Key Limitation | Poor water solubility, which impacts bioavailability and antitumor efficacy [1] |
This compound exhibits a state-dependent mechanism, showing preferential binding to the slow C-type inactivated state of the Kv1.3 channel, a conformation that occurs during sustained depolarization [2]. This state is associated with a conformational change in the channel's outer vestibule and selectivity filter. While the precise structural details are not fully elucidated, current evidence suggests this compound binds at the interface between Kv1.3 subunits within the channel's inner pore region [1] [2].
Its high selectivity is a key asset. The minimal inhibition of the hERG channel is particularly important for reducing the risk of cardiotoxicity in drug development [2].
For researchers investigating this compound or Kv1.3 function, here are detailed methodologies for key experiments based on the search results.
This is the definitive method for confirming the inhibitory activity and potency of this compound on Kv1.3 channels.
The following diagram illustrates the logical workflow and key measurements for this patch-clamp experiment:
Experimental workflow for assessing this compound activity using patch-clamp electrophysiology.
To address this compound's poor aqueous solubility, researchers have developed a nano drug delivery system using pH-responsive polymeric micelles [1].
The high selectivity of this compound makes it a valuable tool compound and a promising therapeutic candidate:
This compound (5-(4-phenoxybutoxy) psoralen) represents a novel class of targeted cancer therapeutics that function through a unique Bax-independent apoptosis pathway. This potent and selective membrane-permeant Kv1.3 inhibitor effectively blocks the mitochondrial potassium channel Kv1.3 with an IC50 of 2 nM, demonstrating remarkable selectivity that makes it a promising therapeutic agent for targeting cancer cells with minimal off-target effects [1]. This compound exhibits 23-fold greater specificity for Kv1.3 compared to Kv1.5 and 33- to 125-fold selectivity over other Kv1-family channels, with over 1,000 times lower affinity for HERG (Kv11.1) and other channels [1].
The therapeutic significance of this compound lies in its ability to induce apoptosis independently of pro-apoptotic proteins Bax and Bak, which are crucial components of the conventional intrinsic apoptosis pathway. This unique mechanism enables this compound to overcome a common resistance mechanism in cancer cells where Bax and Bak are downregulated or inactivated [1] [2]. Mitochondrial Kv1.3 channels have been identified as critical therapeutic targets because their blockade can trigger cancer cell apoptosis through this alternative, Bax-independent pathway, highlighting significant potential for addressing multidrug resistance in oncology [1].
Table 1: this compound Molecular Characteristics and Pharmacological Properties
| Property | Specification | Experimental Reference |
|---|---|---|
| Chemical Name | 5-(4-phenoxybutoxy) psoralen | [1] |
| Molecular Target | Mitochondrial Kv1.3 potassium channel | [1] |
| IC50 Value | 2 nM | [1] |
| Selectivity Ratio | 23-fold more specific than Kv1.5, 33-125-fold selective over other Kv1-family channels | [1] |
| HERG Affinity | >1,000 times lower affinity | [1] |
| Aqueous Solubility | Poor (exact value not specified) | [1] |
| Current Status | Phase Ib clinical trial for psoriasis | [1] |
Despite its promising target specificity, this compound faces significant pharmacological challenges that have limited its clinical application, particularly in oncology. The compound suffers from poor water solubility, which substantially reduces its bioavailability and antitumor efficacy in vivo. Additionally, this compound demonstrates low targeting capability and is susceptible to efflux by multidrug resistance (MDR) pumps, further compromising its therapeutic potential [1]. According to preclinical studies, this compound's anti-tumor effect in vivo was not statistically significant compared to untreated groups when administered in its free form, necessitating the development of advanced formulation strategies to overcome these limitations [1].
The BCL-2 protein family serves as the fundamental regulator of apoptotic cell death, with members functioning as either promoters or inhibitors of apoptosis. These proteins are characterized by the presence of BCL-2 homology (BH) domains and are classified into three functional subgroups: anti-apoptotic proteins (BCL-2, BCL-XL, BCL-W, BFL-1, MCL-1), pro-apoptotic effector proteins (BAX, BAK), and BH3-only proteins (BAD, BID, BIM, PUMA) that initiate apoptosis signaling [3]. In the conventional intrinsic apoptosis pathway, activation of BAX and BAK results in mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release, caspase activation, and ultimately programmed cell death [3] [4].
Cancer cells frequently develop resistance to apoptosis through various mechanisms, including downregulation of pro-apoptotic proteins like Bax and Bak, which are essential components of the mitochondrial apoptosis pathway [1] [2]. This adaptation creates a significant therapeutic challenge, as it renders malignant cells insensitive to conventional chemotherapeutic agents that depend on these proteins to initiate cell death. Research has demonstrated that Bax/Bak double knockout (DKO) cells exhibit remarkable resistance to most intrinsic death stimuli, highlighting the central role these proteins play in conventional apoptosis [2].
The discovery of Bax-independent apoptosis pathways has revealed critical alternative mechanisms for triggering programmed cell death when conventional pathways are compromised. Several studies have provided evidence for the existence of such alternative pathways:
Endoplasmic Reticulum (ER) Stress-Induced Pathway: Research has demonstrated that when BAX/BAK double deficient (DKO) cells are subjected to ER stress in combination with mild serum withdrawal, they undergo apoptosis characterized by classical apoptosis markers, including caspase-9 activation and cytochrome c release, despite the absence of BAX and BAK [2]. This cell death was inhibited by knocking down caspase-9 but was insensitive to BCL-XL overexpression, confirming its unique regulation [2].
Mitochondrial Kv1.3 Channel Blockade: this compound induces apoptosis through a distinct mechanism involving direct inhibition of mitochondrial Kv1.3 channels. This pathway operates independently of Bax and Bak, as demonstrated by Leanza et al. who discovered that inhibiting mitochondrial Kv1.3 channels can trigger cancer cell apoptosis independently of these pro-apoptotic proteins [1]. This finding is particularly significant for overcoming multidrug resistance in cancer therapy.
Cyclophilin D-Independent Mechanism: Interestingly, the BAX/BAK-independent cell death observed in DKO cells does not require Cyclophilin D (CypD) expression, an important regulator of the mitochondrial permeability transition pore, suggesting the involvement of alternative mitochondrial mechanisms [2].
Diagram 1: BAX/BAK-Independent Apoptosis Pathways. Multiple stimuli can trigger apoptotic cell death through alternative pathways that bypass the conventional BAX/BAK-dependent mitochondrial pathway, providing crucial mechanisms for overcoming apoptosis resistance in cancer cells.
To overcome the significant pharmacological limitations of this compound, researchers have developed an innovative tumor-targeting drug delivery system by encapsulating this compound within pH-responsive mPEG-PAE polymeric micelles [1]. This advanced nanocarrier system addresses multiple challenges simultaneously:
Enhanced Solubility: The amphiphilic core-shell structure of polymeric micelles significantly improves the water solubility of hydrophobic this compound molecules through encapsulation within the hydrophobic core [1].
Passive Tumor Targeting: The nanoscale size of the micelles (typically 10-100 nm) enables enhanced permeability and retention (EPR) effect, facilitating accumulation in tumor tissues [1].
pH-Responsive Release: The PAE (poly(β-amino ester)) core contains tertiary amine groups with a pKb of approximately 6.5, making it highly responsive to the acidic extracellular pH of tumor microenvironments (pH ~6.5-7.0) [1].
Bypassing MDR Pumps: Micelles internalize via endocytosis, efficiently avoiding ATP-dependent efflux pumps, specifically P-glycoprotein (P-gp), thus significantly reducing multidrug resistance [1].
Table 2: this compound-Loaded Polymeric Micelle Formulation Properties
| Parameter | Value/Characteristic | Significance |
|---|---|---|
| Entrapment Efficiency | 91.35% | High drug incorporation |
| Drug Loading Level | 8.30% | Substantial payload capacity |
| Particle Size Change | Increases with pH decrease | pH-responsive behavior |
| Zeta Potential | Changes with protonation | pH-dependent surface charge |
| In Vitro Release | Surge at acidic pH | Triggered release in tumor microenvironment |
| In Vivo Tumor Reduction | Up to 94.26% in B16F10 melanoma | Dramatic efficacy improvement |
The This compound-loaded mPEG-PAE micelles (this compound PMs) exhibited exceptional formulation characteristics, including high entrapment efficiency of 91.35% and a drug loading level of 8.30% [1]. Molecular simulations revealed that PAE's tertiary amine protonation in acidic environments affected the self-assembly process, modifying hydrophobicity and resulting in larger, loosely packed particles that facilitated drug release [1]. This sophisticated drug delivery system represents a crucial advancement in leveraging the therapeutic potential of this compound for oncology applications.
When the micelles encounter the acidic tumor microenvironment, the tertiary amine groups in the PAE block undergo protonation, causing a significant increase in particle size and zeta potential, accompanied by a surge in this compound release [1]. This pH-responsive behavior enables precise spatial control of drug delivery, minimizing off-target effects while maximizing therapeutic efficacy at the tumor site.
The This compound-loaded mPEG-PAE micelles were prepared using a self-assembly approach with the following detailed protocol:
Materials Synthesis: First, synthesize the mPEG-PAE copolymer through Michael-type step polymerization of mPEG-propylene with 1,6-bis(acryloyloxy)hexane and 1,3-bis(4-piperidine)propane [1]. Purify the resulting polymer using appropriate chromatographic techniques.
Micelle Formation: Dissolve the mPEG-PAE copolymer in dimethyl formamide at room temperature. Add this compound at the appropriate drug-to-polymer ratio and mix thoroughly using magnetic stirring at 300 rpm for 2 hours [1].
Nanoprecipitation: Slowly add the polymer-drug solution to deionized water under gentle stirring to induce micelle self-assembly. The final copolymer concentration should be maintained at 1 mg/mL during this process [1].
Purification: Transfer the micelle solution to dialysis tubes (MWCO 12-14 kDa) and dialyze against deionized water for 24 hours to remove organic solvents and unencapsulated this compound [1].
Characterization: Determine particle size, size distribution, and zeta potential using dynamic light scattering. Measure drug loading and encapsulation efficiency through HPLC analysis after destroying the micelles with acetonitrile [1].
To evaluate the therapeutic efficacy of this compound-loaded micelles, perform the following experimental protocols:
Cell Culture: Maintain Jurkat (human T-cell leukemia) and B16F10 (mouse melanoma) cells in appropriate media (RPMI-1640 and DMEM, respectively) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere [1].
Treatment Groups: Divide cells into the following experimental groups: (1) untreated control, (2) free this compound, (3) this compound combined with MDR inhibitors (probenecid and cyclosporin), and (4) this compound-loaded micelles [1].
Cytotoxicity Assessment: Plate cells in 96-well plates at a density of 5×10³ cells/well and treat with various formulations. After 48 hours, measure cell viability using MTS assay according to manufacturer's instructions [1].
Apoptosis Detection: Seed cells in 6-well plates (1×10⁵ cells/well) and treat with different formulations for 24 hours. Detect apoptosis using Annexin V-FITC/propidium iodide staining followed by flow cytometry analysis [1].
Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using JC-1 staining according to published protocols [1]. Mitochondrial depolarization is indicated by a decrease in the red/green fluorescence intensity ratio.
Caspase-3 Activity: Measure caspase-3 activity using DEVD cleavage assays or commercial caspase-3 activity kits according to manufacturer's instructions [1].
To evaluate the antitumor efficacy of this compound formulations in vivo, implement the following protocol:
Animal Model Establishment: Use 6-8 week old C57BL/6 mice. Subcutaneously inoculate B16F10 melanoma cells (5×10⁵ cells in 100 μL PBS) into the right flank of each mouse [1].
Treatment Protocol: When tumors reach approximately 100 mm³, randomly divide mice into four groups (n=6-8): (1) saline control, (2) free this compound, (3) blank micelles, and (4) this compound-loaded micelles. Administer treatments via tail vein injection every other day for two weeks [1].
Tumor Volume Monitoring: Measure tumor dimensions every two days using digital calipers. Calculate tumor volume using the formula: V = (length × width²)/2 [1].
Tumor Accumulation Study: For biodistribution analysis, prepare fluorescently labeled micelles by incorporating DiR or similar near-infrared dyes during micelle preparation. Inject labeled micelles via tail vein and image mice at predetermined time points using an in vivo imaging system [1].
Histological Analysis: After sacrificing animals, collect tumor tissues and major organs. Process for H&E staining and immunohistochemical analysis of apoptosis markers (TUNEL staining) according to standard protocols [1].
Diagram 2: Experimental Workflow for this compound Formulation Development and Evaluation. The comprehensive methodology encompasses nanocarrier preparation, in vitro characterization, and in vivo efficacy assessment to establish the therapeutic potential of this compound-loaded polymeric micelles.
The This compound-loaded polymeric micelles demonstrated superior performance compared to free this compound in comprehensive in vitro studies:
Enhanced Cytotoxicity: this compound-loaded micelles significantly enhanced cytotoxicity against both Jurkat and B16F10 cancer cells compared to free this compound or this compound combined with MDR inhibitors [1]. This confirmed that the micellar formulation effectively bypassed multidrug resistance mechanisms.
Apoptosis Induction: The micellar formulation demonstrated significantly enhanced apoptosis induction compared to free drug controls. This was evidenced by increased Annexin V-positive cell populations in flow cytometry analysis [1].
Mitochondrial Dysfunction: Treatment with this compound-loaded micelles resulted in decreased mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis, as measured by JC-1 staining [1].
Caspase Activation: The formulation induced elevated caspase-3 activity, confirming the activation of the executive phase of apoptosis through the micelle-mediated delivery of this compound to its mitochondrial target [1].
The most compelling evidence for the therapeutic potential of the this compound micellar formulation came from in vivo studies:
Tumor Growth Suppression: While free this compound failed to reduce tumor size in a B16F10 melanoma mouse model, this compound-loaded micelles substantially suppressed tumors, reducing volume by up to 94.26% [1]. This dramatic efficacy highlight the critical importance of the delivery system.
Tumor Targeting: Fluorescent-marked micelles effectively accumulated in mouse tumors, confirming their targeting efficiency through the enhanced permeability and retention effect [1].
Overcoming Resistance: The study demonstrated that the micellar formulation effectively overcame the limitations that had previously restricted this compound's clinical application, including poor solubility, lack of targeting, and susceptibility to MDR pumps [1].
The development of this compound-loaded polymeric micelles that leverage the Bax-independent apoptosis pathway represents a significant advancement in targeted cancer therapy, with particular relevance for treating multidrug-resistant malignancies. This approach offers several distinct advantages:
Bypassing Conventional Resistance Mechanisms: By targeting mitochondrial Kv1.3 channels and activating apoptosis independently of Bax and Bak, this compound effectively circumvents one of the most common resistance mechanisms in cancer cells [1] [2].
Synergy with Nanotechnology: The integration of this unique apoptosis mechanism with advanced nanocarrier technology addresses multiple pharmacological barriers simultaneously, resulting in dramatically improved therapeutic outcomes [1].
Broad Applicability: The Bax-independent apoptosis pathway targeted by this compound may be effective across various cancer types, including those with documented alterations in Bcl-2 family protein expression, such as lymphoma, glioma, melanoma, and pancreatic, breast, gastric, and colon cancers [1].
Future research directions should focus on combination therapies that simultaneously target both conventional and alternative apoptosis pathways, potentially creating synergistic effects that further enhance cancer cell killing while reducing the likelihood of resistance development. Additionally, further exploration of the molecular mechanisms underlying Bax-independent apoptosis may reveal new therapeutic targets and strategies for overcoming treatment resistance in oncology.
PD-1 expression has significant but divergent roles in different lymphomas, acting as either a tumor suppressor in T-cell lymphomas or a pro-survival signal in certain B-cell lymphomas.
The table below summarizes the expression and functional impact of PD-1/PD-L1 across various non-Hodgkin lymphoma (NHL) subtypes:
| Lymphoma Subtype | PD-1/PD-L1 Expression | Functional Role & Prognostic Impact |
|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | Tumor Cells: 10-61% of cases [1] Microenvironment: 15-26% of cases have PD-L1+ immune cells [1] | Associated with lower overall survival; PD-1 expression on lymphoma cells mediates proliferation [1] [2] | | Richter Transformation (RT) | Robust PD-1 expression, significantly higher than in CLL-involved lymph nodes [2] | Enhanced cell proliferation in vitro and in vivo; associated with ibrutinib therapy [2] | | T-cell NHL (T-NHL) | PDCD1 (gene for PD-1) is a key tumor suppressor, recurrently inactivated [3] | PD-1 loss enforces a metabolic switch to glycolysis and restrains AP-1 activity; predicts inferior prognosis [3] | | Classical Hodgkin Lymphoma (cHL) | Near-uniform genetic alteration of 9p24.1 increases PD-L1/PD-L2 expression on HRS cells [4] | Creates a genetic basis for immune evasion; makes cHL uniquely sensitive to PD-1 blockade [4] |
The signaling pathways involved in PD-1 function in lymphoma cells can be visualized as follows:
PD-1 signaling in lymphoma cells drives proliferation via SHP phosphatases, impacting p53 and metabolism.
In melanoma, PD-1 expression is not restricted to T-cells but is also found on melanoma cells themselves, induced by the tumor microenvironment.
| Melanoma Subtype | PD-L1 Expression Frequency | Association & Notes |
|---|---|---|
| Chronic Sun-Damaged (CSD) | 62% [5] | Highest proportion of PD-L1(+) tumors; associated with response to immunotherapy. |
| Mucosal | 44% [5] | Proportion on par with conventional cutaneous melanoma. |
| Acral | 31% [5] | Proportion on par with conventional cutaneous melanoma. |
| Conventional Cutaneous | ~35% [5] | Baseline for comparison. |
| Uveal | 10% [5] | Lowest proportion; may underpin lower response rates to anti-PD-1 therapy. |
The regulation of PD-1 on melanoma cells involves a distinct pathway, primarily driven by type I interferons:
Type I interferon signaling via JAK/STAT pathway induces PD-1 expression on melanoma cells.
The assessment of PD-1/PD-L1 expression and related pathways relies on several established technical protocols.
| Method | Application | Key Details from Literature |
|---|
| Immunohistochemistry (IHC) | Detect protein expression in FFPE tissue sections [1] [6] [5]. | Common Antibodies:
The divergent role of PD-1 as a tumor suppressor in T-cells versus its potential pro-tumorigenic role in B-cell lymphomas and melanoma cells is a critical consideration for drug development.
The table below summarizes the key efficacy and safety outcomes from the Phase 1b trial in patients with mild-to-moderate psoriasis [1].
| Trial Aspect | Details & Results |
|---|---|
| Trial Identifier | Phase 1b |
| Drug Candidate | SFA-002 |
| Indication | Mild-to-Moderate Psoriasis |
| Primary Endpoint (Safety) | Met. No treatment-related adverse events, toxicities, or rebound effects observed. |
| Exploratory Endpoint (Efficacy) | Met. Statistically significant improvements in PASI (Psoriasis Area and Severity Index) percentage change and IGA (Investigator Global Assessment) scores vs. placebo. |
| Key Characteristic | Oral, small-molecule, non-immunosuppressive; acts as an IL-10 up-regulator. |
The Phase 1b trial was designed to evaluate both the safety and preliminary efficacy of SFA-002 [1].
SFA-002 is an investigational oral drug with a novel mechanism that distinguishes it from existing psoriasis therapies [1].
The following diagram illustrates the proposed mechanism of SFA-002 within the broader context of psoriatic inflammation:
The initial data for SFA-002 is promising, particularly its safety profile and novel mechanism. The research community continues to explore pathways like TNF/IL-23/IL-17 for advanced therapies [2] [3].
PAP-1 is a potent and selective small-molecule inhibitor of the Kv1.3 potassium channel, a target for cancer therapy and autoimmune diseases. Its strong lipophilicity leads to very poor aqueous solubility, which results in low bioavailability, susceptibility to efflux by multidrug resistance pumps, and consequently, poor anti-tumor efficacy in vivo [1].
The table below summarizes key quantitative data for this compound:
| Parameter | Value / Description | Source/Context |
|---|---|---|
| Chemical Name | 5-(4-Phenoxybutoxy)psoralen | [1] [2] |
| Molecular Weight | 350.37 g/mol | [2] |
| EC₅₀ (Kv1.3) | 2 nM | [1] [2] |
| Aqueous Solubility | Insoluble in water | [2] |
| Solubility in DMSO | 70 mg/mL (199.78 mM) | [2] |
| Primary Challenge | Poor water solubility limits bioavailability and anti-tumor efficacy in vivo. | [1] |
Conventional formulation approaches are often insufficient for molecules like this compound. A promising advanced strategy is its encapsulation within pH-responsive polymeric micelles [1].
This approach directly addresses the solubility problem by solubilizing the drug within the micelle's core and leverages a stimuli-responsive mechanism for targeted release.
The following diagram outlines the general workflow for developing and evaluating this compound-loaded polymeric micelles:
Experimental workflow for this compound micelle development and evaluation.
EE% = (Amount of drug in micelles / Total amount of drug added) * 100%DL% = (Weight of drug in micelles / Total weight of loaded micelles) * 100%This detailed protocol provides a roadmap for researchers to replicate and build upon the successful formulation strategy.
The mitochondrial potassium channel Kv1.3 has emerged as a critical therapeutic target in oncology, as its selective blockade induces apoptosis in cancer cells through Bax/Bak-independent mechanisms, presenting a promising approach to overcome multidrug resistance. PAP-1 (5-(4-phenoxybutoxy) psoralen) represents a highly potent and selective membrane-permeant Kv1.3 inhibitor with an impressive IC50 of 2 nM and remarkable selectivity—being 23-fold more specific than Kv1.5 and exhibiting 33- to 125-fold selectivity over other Kv1-family channels. Despite its compelling therapeutic potential, this compound faces significant pharmaceutical challenges that have limited its clinical translation: poor aqueous solubility, low bioavailability, susceptibility to efflux by multidrug resistance (MDR) pumps, and inadequate tumor targeting capability. These limitations have resulted in disappointing anti-tumor efficacy in vivo, with free this compound failing to demonstrate statistically significant tumor reduction in preclinical models. [1] [2]
To address these challenges, we have developed a tumor-targeting drug delivery system by encapsulating this compound within pH-responsive mPEG-PAE polymeric micelles. These nanocarriers leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting while incorporating stimuli-responsive elements for precise drug release at the tumor site. The acidic tumor microenvironment (pH ~6.5-7.0) triggers micellar dissociation through protonation of the PAE's tertiary amine groups (pKb ≈ 6.5), resulting in rapid drug release specifically within tumor tissue. This strategic formulation approach has demonstrated remarkable success, with this compound-loaded micelles achieving up to 94.26% tumor volume reduction in B16F10 melanoma models, whereas free this compound failed to show significant efficacy. The following application notes provide detailed protocols for the preparation, characterization, and evaluation of these innovative this compound loaded polymeric micelles. [1] [2]
Table 1: Therapeutic Challenges of this compound and Polymeric Micelle Solutions
| Challenge | Impact on Therapy | Polymeric Micelle Solution |
|---|---|---|
| Poor aqueous solubility | Limited bioavailability and dosing | Core encapsulation enhances apparent solubility |
| MDR pump efflux | Reduced intracellular concentrations | Endocytic uptake bypasses efflux transporters |
| Low tumor targeting | Systemic toxicity and subtherapeutic tumor levels | EPR effect and pH-responsive release |
| Bax/Bak-independent apoptosis resistance | Treatment failure in resistant cancers | Alternative mitochondrial apoptosis pathway |
The mPEG-PAE copolymer represents the cornerstone of this delivery system, combining methoxy poly(ethylene glycol) (mPEG) as the hydrophilic shell with poly(β-amino ester) (PAE) as the pH-responsive hydrophobic core. The PAE segment contains tertiary amine groups that undergo protonation at slightly acidic pH (characteristic of tumor microenvironments), leading to structural reorganization and controlled drug release. This sophisticated molecular design enables stable circulation at physiological pH (7.4) while triggering rapid drug release at tumor sites (pH ~6.5-7.0). The mPEG component provides a stealth characteristic, prolonging systemic circulation by reducing reticuloendothelial system (RES) uptake and minimizing opsonization. [2] [3]
The following step-by-step protocol describes the preparation of this compound loaded polymeric micelles (this compound PMs) using the solvent casting method, which has demonstrated high entrapment efficiency (91.35%) and drug loading (8.30%). This method is preferred over direct dissolution due to superior encapsulation of hydrophobic compounds like this compound. [1] [2] [4]
Critical Steps and Technical Notes:
Solvent Selection: Acetonitrile is preferred due to its excellent solubilizing capacity for both this compound and mPEG-PAE, along with its low boiling point that facilitates complete removal during rotary evaporation. Residual solvent must be minimized to prevent toxicity.
Film Formation: Complete solvent removal is crucial for forming a homogeneous drug-polymer film. The film should appear as a translucent, uniform layer without visible crystalline domains. Incomplete drying may compromise micelle formation.
Hydration Parameters: Maintaining hydration temperature at 50°C is essential for optimal self-assembly. Excessive temperatures may degrade the active compound, while insufficient temperatures impede proper micellization. Gentle shaking (not vortexing) prevents foam formation and maintains micellar integrity.
Filtration: This step removes unencapsulated drug crystals and aggregates, ensuring sterile preparation for in vivo applications. Filter integrity should be verified to prevent micelle retention.
This protocol can be scaled proportionally for larger batches, though process parameters may require optimization. The resulting micellar formulation exhibits exceptional stability under physiological conditions while providing triggered release in acidic environments. [2] [4] [5]
Comprehensive characterization of this compound loaded polymeric micelles is essential for quality control and predicting in vivo performance. The following protocols describe key analytical methods to evaluate critical quality attributes.
Dynamic Light Scattering (DLS) provides information on hydrodynamic diameter, polydispersity index (PDI), and size distribution. Additionally, zeta potential measurements indicate surface charge and predict colloidal stability.
The this compound PMs typically exhibit a particle size of 20-50 nm with low PDI (<0.2), indicating a monodisperse population. The zeta potential shows pH-dependent behavior, transitioning from slightly negative at physiological pH to positive in acidic environments due to PAE protonation. [1] [4] [5]
Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) provides accurate quantification of this compound content and encapsulation efficiency.
Chromatographic Conditions:
Sample Preparation: Dilute micellar solution 1:100 in mobile phase and demulsify by sonication for 10 minutes prior to analysis
Calculations:
The this compound PMs consistently demonstrate high encapsulation efficiency (91.35%) and drug loading (8.30%), attributed to strong hydrophobic interactions between this compound and the PAE core. [1] [2] [5]
Table 2: Physicochemical Characterization of this compound Loaded Polymeric Micelles
| Parameter | Method | Results | Acceptance Criteria |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering | 20-50 nm | 10-100 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering | <0.2 | ≤0.3 |
| Zeta Potential | Laser Doppler Electrophoresis | pH-dependent: -5 to +15 mV | -20 to +20 mV |
| Encapsulation Efficiency | RP-HPLC | 91.35% | >85% |
| Drug Loading | RP-HPLC | 8.30% | >5% |
| Critical Micelle Concentration | Fluorescence probe | 10^(-6)-10^(-7) M | <10^(-4) M |
The pH-responsive release behavior of this compound PMs is evaluated using a dialysis method under sink conditions:
The this compound PMs exhibit pH-dependent release kinetics, with significantly accelerated release at acidic pH (6.0) compared to physiological pH (7.4). This behavior results from protonation of PAE's tertiary amine groups, which increases polymer hydrophilicity, induces micellar swelling, and ultimately triggers drug release—a mechanism confirmed through molecular simulations. [1] [2]
Cell Lines: Jurkat (human T-cell leukemia) and B16F10 (mouse melanoma)
Culture Conditions: RPMI-1640 medium with 10% FBS, 37°C, 5% CO₂
Treatment Groups: Free this compound, this compound combined with MDR inhibitors, this compound PMs at pH 7.4 and pH 6.5
MTT Assay Protocol:
Apoptosis Detection:
This compound PMs demonstrate significantly enhanced cytotoxicity compared to free this compound, with lower IC₅₀ values and increased apoptosis induction. This enhanced efficacy manifests through decreased mitochondrial membrane potential and elevated caspase-3 activity, confirming the mitochondrial apoptosis pathway. [1] [2]
The in vivo results demonstrate the dramatic superiority of this compound PMs over free drug, with up to 94.26% tumor volume reduction compared to untreated controls. Fluorescence imaging confirms selective tumor accumulation of the micelles through the EPR effect, while free this compound shows minimal tumor accumulation and no significant antitumor efficacy. [1] [2]
The development of this compound loaded polymeric micelles represents a significant advancement in targeted cancer therapy, particularly for addressing multidrug-resistant malignancies. The pH-responsive mPEG-PAE platform successfully overcomes the major pharmaceutical limitations of this compound while leveraging its unique mechanism of action targeting mitochondrial Kv1.3 channels. The enhanced solubility and bioavailability, coupled with tumor-specific drug release, translate to dramatically improved therapeutic outcomes without increasing systemic toxicity.
The molecular assembly mechanism involves sophisticated intermolecular interactions between this compound and the PAE core, as revealed through molecular dynamics simulations. Protonation of PAE's tertiary amine groups in acidic environments modifies hydrophobicity and results in larger, loosely packed particles with accelerated drug release. This intelligent design ensures drug stability during circulation while enabling rapid release at the target site.
Beyond the specific application with this compound, this platform technology holds promise for delivering other hydrophobic anticancer agents that face similar challenges with solubility, bioavailability, and tumor targeting. The modular nature of the mPEG-PAE system allows for customization based on specific drug properties and target indications.
Regulatory Considerations: As with all nanopharmaceuticals, thorough characterization of critical quality attributes is essential for regulatory compliance. Key parameters requiring strict control include particle size distribution, drug loading, encapsulation efficiency, sterility, and stability under storage conditions. Accelerated stability studies should demonstrate minimal changes in these parameters over time.
Scale-up Considerations: Transitioning from laboratory to industrial scale requires careful attention to process parameters including mixing rates, temperature control, and solvent removal efficiency. The solvent casting method described is amenable to scale-up with appropriate equipment modifications.
This compound (5-(4-phenoxybutoxy) psoralen) is a highly potent and selective membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3, with an IC₅₀ of 2 nM [1]. Its therapeutic potential lies in its ability to induce Bax/Bak-independent apoptosis in cancer cells, thereby overcoming a common mechanism of multidrug resistance (MDR) [1].
The following diagram illustrates the core mechanism through which this compound triggers the intrinsic pathway of apoptosis, leading to cell death.
This protocol uses the cationic dye JC-1, which undergoes a potential-dependent shift in fluorescence from green (~529 nm) to red (~590 nm) as it forms aggregates in energized mitochondria [2].
Materials
Procedure
Flow Cytometry Setup
Tetramethylrhodamine methyl/ethyl ester (TMRM/TMRE) are cell-permeant dyes that accumulate in active mitochondria, with fluorescence intensity proportional to membrane potential [3] [2].
Procedure
The integrated workflow below outlines the key steps for processing cells and analyzing mitochondrial membrane potential using these dyes.
| Data Output | Interpretation | Implication for this compound |
|---|---|---|
| Decreased Red/Green Fluorescence Ratio (JC-1) | Loss of mitochondrial membrane potential | This compound successfully induces early apoptotic event [1] [2] |
| Decreased Mean Fluorescence Intensity (TMRM/TMRE) | Loss of mitochondrial membrane potential | This compound successfully induces early apoptotic event [3] [2] |
| Increased Caspase-3 Activity | Execution of apoptosis | Confirms cell death via apoptotic pathway [1] |
| Positive Annexin V / PI Staining | Phosphatidylserine exposure & membrane integrity loss | Late-stage apoptosis/necrosis [4] |
This compound represents a promising therapeutic agent for targeting cancer cells, particularly by overcoming Bax/Bak-dependent multidrug resistance. The efficacy of this compound is profoundly enhanced by its encapsulation in pH-responsive polymeric micelles, which address its inherent solubility problems and enable tumor-specific delivery [1].
The protocols outlined provide a robust framework for quantifying the primary cellular response to this compound—mitochondrial membrane depolarization. When combined with downstream apoptosis assays, these methods offer a comprehensive approach to validating the drug's mechanism of action and potency in pre-clinical research.
Mitochondrial potassium channel Kv1.3 has emerged as a critical therapeutic target in oncology, as its pharmacological blockade triggers selective apoptosis in cancer cells while sparing normal cells. This compound (5-(4-phenoxybutoxy) psoralen represents one of the most potent and selective membrane-permeant Kv1.3 inhibitors, demonstrating an impressive IC50 of 2 nM against Kv1.3 channels with remarkable selectivity (23- to 125-fold over other Kv1-family channels and over 1,000-fold lower affinity for HERG channels). This specificity makes this compound an exceptionally promising therapeutic agent for targeting cancer cells that overexpress mitochondrial Kv1.3 channels, including lymphoma, melanoma, and various carcinomas. Despite its potent mechanism of action, the clinical application of this compound has been significantly hampered by its poor water solubility, limited bioavailability, and susceptibility to efflux by multidrug resistance (MDR) pumps, which collectively diminish its antitumor efficacy in vivo. [1]
The apoptotic pathway activated by this compound converges on the activation of executioner caspases, with caspase-3 serving as the key effector protease. Caspase-3 activation represents a critical commitment point in the apoptotic cascade, marking the transition from initial pro-apoptotic signals to irreversible cellular disintegration. As the main executioner caspase, caspase-3 is responsible for the proteolytic cleavage of numerous cellular substrates, including structural proteins, DNA repair enzymes, and cell cycle regulators, ultimately leading to the characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies. The centrality of caspase-3 to the apoptotic mechanism of this compound makes it an essential biomarker for evaluating the drug's efficacy both in vitro and in vivo. [2] [3]
Recent advances in nano-drug delivery systems have provided innovative solutions to overcome this compound's limitations. The development of pH-responsive mPEG-PAE polymeric micelles for this compound encapsulation has demonstrated remarkable improvements in drug delivery efficiency. These sophisticated nanocarriers exhibit high entrapment efficiency (91.35%) and drug loading capacity (8.30%), while leveraging the acidic tumor microenvironment to trigger targeted drug release. Studies have confirmed that this compound-loaded micelles significantly enhance cytotoxicity and apoptosis induction in cancer cell lines, including Jurkat (lymphoma) and B16F10 (melanoma), through mechanisms involving decreased mitochondrial membrane potential and elevated caspase-3 activity. Most impressively, while free this compound failed to reduce tumor size in murine melanoma models, the this compound-loaded micellar formulation achieved substantial tumor suppression, reducing volume by up to 94.26%. This dramatic enhancement of therapeutic efficacy underscores the critical importance of proper formulation for realizing this compound's clinical potential. [1]
The primary molecular target of this compound is the mitochondrial potassium channel Kv1.3 (mitoKv1.3), which is distinct from its plasma membrane counterpart. Inhibition of mitoKv1.3 by this compound triggers a unique Bax/Bak-independent apoptotic pathway that effectively bypasses conventional drug resistance mechanisms in cancer cells. Following channel blockade, cells experience disruption of mitochondrial membrane potential (ΔΨm), leading to increased production of reactive oxygen species (ROS) and subsequent release of cytochrome c into the cytosol. The released cytochrome c then forms the apoptosome complex with Apaf-1 and procaspase-9, resulting in the proteolytic activation of caspase-9, which in turn cleaves and activates the executioner caspase-3. This direct mitochondrial pathway represents a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional chemotherapeutics through downregulation of pro-apoptotic Bcl-2 family proteins. [1]
The development of tumor-targeting drug delivery systems has revolutionized the therapeutic potential of this compound. The encapsulation of this compound within pH-responsive mPEG-PAE polymeric micelles represents a significant advancement in formulation technology. These self-assembled core/shell structures leverage the acidic extracellular environment of tumors (pH ≈6.5-7.0) to trigger rapid drug release specifically at the target site. The poly(β-amino ester) (PAE) core contains tertiary amine groups with a pKb of approximately 6.5, making it highly responsive to the subtle pH differences between normal tissue and tumor microenvironments. When these micelles encounter the slightly acidic tumor environment, the PAE core undergoes protonation-induced swelling, resulting in particle size increase and burst release of the encapsulated this compound. This sophisticated targeting mechanism minimizes off-target effects while maximizing drug accumulation in malignant tissues, as confirmed by fluorescence imaging showing efficient micelle accumulation in murine tumor models. [1]
Table 1: Pharmacological Profile of this compound and Its Advanced Formulation
| Parameter | Free this compound | This compound-Loaded Polymeric Micelles |
|---|---|---|
| Aqueous Solubility | Very low | Significantly enhanced |
| Kv1.3 Inhibition (IC50) | 2 nM | Preserved potency |
| Selectivity Ratio (Kv1.3:Kv1.5) | 23:1 | Maintained |
| Entrapment Efficiency | Not applicable | 91.35% |
| Drug Loading | Not applicable | 8.30% |
| Caspase-3 Activation | Moderate | Strongly enhanced |
| In Vivo Tumor Reduction | Not significant | Up to 94.26% |
| Targeting Capability | Limited | Tumor pH-responsive |
The accurate measurement of caspase-3 activity is fundamental for evaluating the efficacy of this compound and other pro-apoptotic compounds. Caspase-3 detection methods have evolved significantly from traditional antibody-based techniques to sophisticated real-time monitoring systems that provide both temporal and spatial resolution of enzymatic activity. Traditional approaches, including Western blotting and spectrofluorometric assays, provide valuable quantitative data but often lack the sensitivity for single-cell analysis or require cell lysis that prevents longitudinal studies. In contrast, advanced real-time methods such as Fluorescence Resonance Energy Transfer (FRET) biosensors and genetically encoded switch-on indicators enable dynamic monitoring of caspase-3 activation in live cells, preserving cellular context and revealing heterogeneity in apoptotic responses within cell populations. The selection of an appropriate detection method depends on the specific research requirements, including need for quantification, temporal resolution, single-cell versus population analysis, and equipment availability. [2] [4]
Table 2: Caspase-3 Activity Detection Methods: Principles, Advantages and Limitations
| Method | Principle | Key Reagents/Components | Applications | Sensitivity | Throughput |
|---|---|---|---|---|---|
| Spectrofluorometry | Fluorogenic substrate cleavage (DEVD-AMC) | DEVD-AMC substrate, lysis buffer, spectrofluorometer | Bulk tissue/cell lysate analysis, drug screening | Moderate (μM range) | Medium |
| FRET-Based Sensors | Cleavage-induced change in energy transfer | FRET probes (e.g., CFP-DEVD-YFP), fluorescence microscope | Real-time kinetics in live cells, single-cell analysis | High | Low to medium |
| Genetically Encoded Biosensors | Intein-mediated cyclization & cleavage-induced fluorescence | VC3AI construct, expression vectors, fluorescence imaging | Long-term tracking in live cells, 3D culture models | Very high | Medium |
| Western Blot | Antibody detection of cleaved caspase-3 | Anti-caspase-3 antibodies, ECL detection | Confirmatory analysis, pro-form vs active form | Moderate | Low |
| Activity-Based Probes | Covalent binding to active enzyme | Radiolabeled or fluorescent ABPs, PET/SPECT | In vivo imaging, preclinical therapeutic monitoring | High (pM for PET) | Low |
| Flow Cytometry | Fluorogenic substrates or antibodies | DEVD-AMC or FITC-DEVD-FMK, flow cytometer | Multiparametric analysis, rare cell detection | High | High |
The spectrofluorometric approach using the DEVD-AMC substrate remains a workhorse technique for quantitative assessment of caspase-3 activity in tissue homogenates or cell lysates. This method leverages the specific cleavage of the DEVD peptide sequence by caspase-3, which releases the fluorescent AMC moiety (7-amino-4-methylcoumarin) that can be quantified by spectrofluorometry with excitation at 380 nm and emission at 440 nm. The major advantages of this technique include its quantitative nature, reproducibility, and relative technical simplicity, though it requires specialized equipment and does not preserve cellular architecture. [5]
In contrast, FRET-based caspase sensors typically consist of two fluorescent proteins (e.g., CFP and YFP) connected by a linker containing the DEVD caspase cleavage sequence. In the intact probe, excitation of CFP results in FRET to YFP, emitting yellow light. Upon caspase-3 activation and cleavage of the DEVD sequence, the FRET signal diminishes while CFP fluorescence increases, providing a rationetric measurement of caspase activity. This approach enables real-time monitoring of caspase activation kinetics in individual live cells but requires sophisticated imaging equipment and specialized analytical software. [6] [4]
The genetically encoded switch-on indicator VC3AI represents a significant technological advancement that addresses several limitations of FRET-based sensors. VC3AI employs a cyclized, non-fluorescent Venus fluorescent protein containing a caspase-3 cleavage site and split intein domains. Upon caspase-3-mediated cleavage, the cyclized structure rearranges into a functional fluorescent protein, resulting in a dramatic increase in fluorescence (up to 100-fold) that does not require ratio imaging. This design provides extremely low background fluorescence and high sensitivity, making it particularly suitable for detecting heterogeneous caspase activation in complex biological systems, including 3D culture models and tumor spheroids. [4]
The following protocol adapts established methodology for quantitative assessment of caspase-3 activity in cells treated with this compound or this compound-loaded micelles, based on the spectrofluorometric measurement of DEVD-AMC cleavage. [5]
Reagents Required:
Equipment Required:
Cell Treatment and Lysate Preparation:
Fluorometric Assay Procedure:
Data Analysis and Interpretation:
Technical Considerations:
This protocol describes the use of genetically encoded caspase-3 biosensors for real-time monitoring of this compound-induced apoptosis in live cells, based on the VC3AI (Venus-based C3AI) switch-on biosensor technology. [4]
Biosensor Expression Systems:
Live-Cell Imaging Setup:
Data Acquisition and Analysis:
Critical Optimization Parameters:
Troubleshooting Guide:
The temporal dynamics of caspase-3 activation following this compound treatment vary significantly depending on cell type, drug formulation, and concentration. For free this compound, peak caspase-3 activity typically occurs between 12-24 hours post-treatment, while this compound-loaded micelles may demonstrate accelerated activation kinetics (6-12 hours) due to enhanced cellular uptake. Initial dosage optimization experiments should encompass a broad concentration range (1 nM to 10 μM) to establish the EC50 for caspase-3 activation in each specific cell model. The remarkable potency of this compound (IC50 of 2 nM for Kv1.3 inhibition) does not always directly translate to equivalent caspase-3 activation concentrations, which typically fall in the 100-500 nM range for sensitive cell lines. Importantly, caspase-3 activation precedes detectable changes in cell viability by several hours, making it a more sensitive and early indicator of this compound efficacy. [1]
Robust experimental design requires the implementation of comprehensive control conditions to accurately interpret caspase-3 activity data. Essential controls include:
Validation of apoptotic commitment should extend beyond caspase-3 measurement to include complementary assays that confirm the irreversible execution of cell death. These complementary approaches include:
Figure 1: this compound Induced Apoptotic Signaling Pathway. The schematic illustrates the molecular mechanism through which this compound triggers caspase-3-dependent apoptosis via mitochondrial Kv1.3 channel inhibition, culminating in apoptotic execution. [1]
Figure 2: Caspase-3 Activity Detection Workflow. The flowchart outlines the sequential steps for measuring this compound-induced caspase-3 activation using either spectrofluorometric or live-cell imaging approaches, highlighting key decision points in the experimental process. [4] [5]
The development of reliable caspase-3 detection protocols is essential for advancing this compound through the drug development pipeline. The integration of quantitative spectrofluorometric methods with advanced real-time imaging approaches provides complementary data that strengthens the validation of this compound's pro-apoptotic efficacy. The remarkable therapeutic enhancement achieved through nanoformulation of this compound in pH-responsive polymeric micelles underscores the importance of addressing pharmaceutical limitations while maintaining biological potency. As research progresses, the implementation of these standardized protocols will facilitate direct comparison of results across laboratories and accelerate the clinical translation of this promising targeted cancer therapeutic. [1]
The future development of this compound and related Kv1.3 inhibitors will likely focus on improved biomarker strategies for patient selection, combination therapies with conventional chemotherapeutics, and next-generation formulations with enhanced tumor targeting capabilities. The protocols outlined in this document provide a solid methodological foundation for these continued investigations, with particular emphasis on rigorous quantification and validation of caspase-3 activation as the key mechanistic endpoint. [1] [7]
PAP-1 (5-(4-phenoxybutoxy) psoralen represents a highly selective membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3, demonstrating exceptional potency with a remarkable IC50 of 2 nM and significant selectivity (23- to 125-fold over other Kv1-family channels and >1,000-fold lower affinity for HERG) [1]. The therapeutic significance of mitochondrial Kv1.3 (mitoKv1.3) channels stems from their pivotal role in regulating apoptotic pathways, particularly through a Bax/Bak-independent mechanism that circumvents conventional multidrug resistance (MDR) pathways [1]. This unique mechanism positions this compound as a promising therapeutic candidate for various cancers, including melanoma and lymphomas, where Kv1.3 channels are functionally expressed.
Despite its potent targeting capabilities, the clinical translation of this compound has been hampered by significant pharmaceutical challenges, including poor aqueous solubility, limited bioavailability, and susceptibility to efflux by multidrug resistance pumps [1]. To overcome these limitations, researchers have developed an innovative tumor-targeting delivery system utilizing pH-responsive mPEG-PAE polymeric micelles that encapsulate this compound, substantially enhancing its solubility, tumor accumulation, and overall anti-tumor efficacy [1]. This application note provides detailed protocols and data summarizing the preclinical development of this compound-loaded micelles, including comprehensive methodologies for evaluating its anti-tumor activity in relevant in vivo models.
The development of this compound-loaded mPEG-PAE polymeric micelles (this compound PMs) has successfully addressed the critical pharmaceutical limitations of native this compound. The optimized formulation demonstrates exceptional encapsulation efficiency and drug loading capacity, achieving 91.35% entrapment efficiency with a drug loading level of 8.30% [1]. These micelles leverage a pH-responsive release mechanism that capitalizes on the acidic tumor microenvironment, with significantly enhanced drug release observed at tumor pH (approximately 6.5-7.0) compared to physiological pH (7.4) [1].
Table 1: Characterization of this compound-Loaded Polymeric Micelles
| Parameter | Result | Significance |
|---|---|---|
| Encapsulation Efficiency | 91.35% | Maximizes drug utilization and reduces waste |
| Drug Loading Level | 8.30% | High payload capacity for reduced carrier material |
| Particle Size | Increases with decreasing pH | Responsive to tumor microenvironment |
| Zeta Potential | Changes with pH decrease | Enhanced tumor accumulation |
| Release Profile | Surge at acidic pH | Targeted drug release at tumor site |
The molecular assembly mechanism, elucidated through molecular dynamics simulations, reveals that protonation of PAE's tertiary amine groups in acidic environments modifies the core hydrophobicity, resulting in larger, loosely packed particles that facilitate drug release [1]. This intelligent design ensures that this compound remains encapsulated during circulation but rapidly releases upon accumulation in the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing systemic exposure.
This compound-loaded micelles demonstrate superior anti-proliferative activity against various cancer cell lines compared to free this compound. In Jurkat (lymphoma) and B16F10 (melanoma) cell lines, the micellar formulation significantly enhanced cytotoxicity and apoptosis induction through mechanisms involving decreased mitochondrial membrane potential and elevated caspase-3 activity [1].
Table 2: In Vitro Efficacy of this compound-Loaded Micelles in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Jurkat | Lymphoma | Enhanced cytotoxicity vs free this compound | Decreased mitochondrial membrane potential, elevated caspase-3 |
| B16F10 | Melanoma | Superior apoptosis induction | Bax/Bak-independent pathway, caspase activation |
| MDR variants | Multi-drug resistant | Maintained efficacy | Bypasses P-gp efflux pumps |
Notably, the micellar formulation effectively overcame multidrug resistance, maintaining potent anti-tumor activity even in cell lines expressing P-glycoprotein efflux pumps, a significant advantage over conventional chemotherapeutic agents [1]. The ability to circumvent MDR mechanisms positions this compound-loaded micelles as a promising therapeutic approach for recalcitrant cancers that have developed resistance to standard treatments.
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Experimental Groups:
Procedure:
Materials:
Procedure for Histological Analysis:
Procedure for Molecular Analysis:
Materials:
Procedure:
Diagram 1: Molecular mechanism of this compound anti-tumor activity via mitochondrial Kv1.3 targeting and apoptosis induction
The molecular mechanism of this compound involves specific inhibition of mitochondrial Kv1.3 channels, triggering a Bax/Bak-independent apoptotic pathway that effectively circumvents conventional multidrug resistance mechanisms [1]. This unique pathway results in mitochondrial membrane potential disruption, caspase-3 activation, and ultimately programmed cell death in cancer cells, leading to significant tumor growth inhibition in preclinical models.
Diagram 2: Comprehensive workflow for evaluating this compound anti-tumor efficacy from formulation to in vivo validation
The experimental workflow encompasses a systematic approach from formulation development through comprehensive characterization, in vitro validation, and ultimately in vivo efficacy assessment in relevant tumor models. This structured methodology ensures rigorous evaluation of this compound's anti-tumor potential and provides a framework for reproducible experimental outcomes.
The development of this compound-loaded pH-responsive polymeric micelles represents a significant advancement in mitochondrial-targeted cancer therapy. The compelling preclinical efficacy data, demonstrating up to 94.26% tumor reduction in B16F10 melanoma models, underscores the therapeutic potential of this approach [1]. The successful encapsulation of this compound within polymeric micelles effectively addresses the compound's inherent solubility challenges while enhancing tumor-specific delivery through both EPR effects and pH-responsive release mechanisms.
The unique mitochondrial targeting strategy employed by this compound offers a promising alternative to conventional chemotherapy, particularly for malignancies with established multidrug resistance. The Bax/Bak-independent apoptotic pathway effectively circumvents common resistance mechanisms, providing a therapeutic advantage for recalcitrant cancers [1]. Future research directions should focus on combination therapy approaches, exploring synergistic interactions between this compound-loaded micelles and established treatment modalities such as immune checkpoint inhibitors, conventional chemotherapy, or radiation therapy. Additional studies investigating the broad-spectrum applicability of this platform across various cancer types would further validate its clinical translation potential.
pH-responsive Nanoparticle (NP) drug delivery systems are designed to release their therapeutic payload in response to specific pH gradients within the body [1]. These gradients exist at three primary levels:
The following diagram illustrates these key biological targets for pH-responsive drug delivery systems.
This compound, a drug candidate, can be incorporated into a pH-responsive delivery system to improve its efficacy and reduce off-target effects. The table below outlines core formulation strategies.
Table 1: Formulation Strategies for a this compound pH-Responsive Nanoparticle
| Formulation Component & Strategy | Rationale & Mechanism | Suggested Materials for this compound |
|---|---|---|
| Polymeric Matrix | Provides the main structure; contains ionizable groups that protonate/deprotonate with pH change, leading to swelling or dissolution for drug release. | Poly(methacrylic acid) (PMAA), Poly(β-amino ester) (PbAE), Eudragit polymers (e.g., L100-55, S100) [1]. |
| Mechanism: Swelling | In acidic tumor microenvironments or endosomes, NP swells, increasing mesh size and allowing this compound diffusion. | PMAA-PEG diblock copolymers [1]. |
| Mechanism: Dissolution | Polymer becomes soluble at specific intestinal or tumor pH, causing NP disintegration and this compound release. | PbAE (pKb ~6.5) for tumors; Eudragit for intestinal release [1]. |
| Surface Functionalization | Enhances targeting and circulation. PEGylation provides "stealth" properties; targeting ligands direct NPs to specific cells. | Polyethylene Glycol (PEG), Chitosan (for GI permeability), RGD peptides (for targeting tumor vasculature) [1]. |
| Charge-Reversal | NP surface charge switches from negative/neutral at blood pH (~7.4) to positive in acidic tumors, enhancing cellular uptake. | Trimethylammonium (TA) functionalized mesoporous silica or other cationic polymers [1]. |
This protocol provides a detailed methodology for creating and testing this compound-loaded, pH-responsive nanoparticles.
Protocol 1: Nanoprecipitation for this compound Loaded Poly(β-amino ester) (PbAE) NPs
Objective: To formulate and characterize this compound-loaded PbAE nanoparticles designed for drug release in acidic tumor microenvironments.
Materials:
Procedure:
Characterization & Analysis:
The workflow for this protocol, from formulation to characterization, is outlined below.
Table 2: Key Characterization Parameters and Benchmarks for this compound NPs
| Parameter | Target / Desired Outcome | Analytical Technique | Significance |
|---|---|---|---|
| Particle Size | 80-150 nm (for EPR effect in tumors). | Dynamic Light Scattering (DLS). | Affects circulation half-life and tissue penetration. |
| Polydispersity Index (PDI) | < 0.2 (monodisperse). | DLS. | Indicates uniformity of the NP population. |
| Zeta Potential | Slightly negative at pH 7.4 (e.g., -10 to -20 mV); may shift at pH 6.5. | Electrophoretic Light Scattering. | Predicts colloidal stability and interaction with biological membranes. |
| Encapsulation Efficiency (EE%) | > 80%. | HPLC / UV-Vis Spectrophotometry. | Indicates efficient drug loading and minimizes waste. |
| Drug Loading (DL%) | 5-15% (w/w). | HPLC / UV-Vis Spectrophotometry. | Determines the required dose of NPs. |
| In Vitro Release (24h) | < 20% at pH 7.4; > 80% at pH 6.5. | Dialysis + HPLC. | Demonstrates pH-responsive release profile. |
Common Challenges and Solutions:
pH-responsive nanoparticles represent a powerful strategy for enhancing the targeted delivery of drugs like this compound. By carefully selecting polymers and formulation parameters based on these application notes and protocols, researchers can develop a system that maximizes therapeutic efficacy while minimizing systemic side effects. The provided framework for characterization and troubleshooting will aid in the rational development of a robust this compound delivery platform.
The mitochondrial potassium channel Kv1.3 has emerged as a critical therapeutic target in oncology, as its blockade induces cancer cell apoptosis through Bax/Bak-independent mechanisms, presenting a promising approach to overcome multidrug resistance (MDR) in cancer therapy. [1] PAP-1 (5-(4-phenoxybutoxy) psoralen), a potent and selective membrane-permeant Kv1.3 inhibitor with an IC50 of 2 nM, has demonstrated significant therapeutic potential but suffers from poor water solubility, low targeting capability, and susceptibility to efflux by MDR pumps, which substantially limits its bioavailability and antitumor efficacy. [1] To circumvent these challenges, we developed a tumor-targeting drug delivery system by encapsulating this compound within pH-responsive mPEG-PAE polymeric micelles that specifically respond to the acidic tumor microenvironment. [1] This application note details optimized protocols for achieving high this compound encapsulation efficiency (91.35%) and drug loading (8.30%), significantly enhancing cytotoxicity and apoptosis induction in cancer cells while substantially suppressing tumor growth in vivo. [1]
The following procedure describes the optimized protocol for preparing this compound-loaded mPEG-PAE micelles with high encapsulation efficiency:
Dissolution: Weigh 10 mg of this compound and 100 mg of mPEG-PAE copolymer and dissolve in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. [1]
Film Formation: Evaporate the organic solvent slowly using a rotary evaporator (40°C, 100 rpm) until a thin, uniform polymer-drug film forms on the flask walls. [1]
Dehydration: Further dry the film under vacuum overnight to ensure complete solvent removal.
Hydration: Hydrate the film with 10 mL of PBS (pH 7.4) containing 0.01% Tween-20 at 60°C for 30 minutes with gentle shaking at 100 rpm. [1]
Sonication: Sonicate the hydrated suspension using a probe sonicator (Qsonica Q700) at 30% amplitude for 10 minutes (5 seconds on, 5 seconds off pulses) in an ice bath to prevent overheating. [1]
Filtration: Pass the resulting micelle solution through a 0.45 μm PVDF syringe filter to remove any unencapsulated drug crystals or aggregates. [1]
Storage: Store the micelle solution at 4°C for immediate use or lyophilize for long-term storage.
Transfer: Place the filtered micelle solution in a dialysis membrane (MWCO 3.5 kDa). [1]
Dialyze: Dialyze against 1 L of PBS (pH 7.4) for 4 hours at room temperature with constant stirring, changing the buffer after 2 hours. [1]
Collection: Collect the dialyzed micelle solution and measure the final volume. [1]
The encapsulation efficiency (EE) and drug loading (DL) are critical quality attributes that must be precisely determined using the following protocol:
Sample Preparation: Dilute 100 μL of purified micelle solution with 400 μL of acetonitrile to disrupt the micelles and release the encapsulated drug. Vortex for 1 minute and centrifuge at 14,000 × g for 10 minutes. [1]
HPLC Analysis:
Standard Curve: Prepare this compound standards in acetonitrile at concentrations of 0.1, 0.5, 1, 5, and 10 μg/mL. Plot peak area versus concentration to generate a calibration curve. [1]
Calculation:
Dilution: Dilute the micelle solution 1:20 with filtered PBS (pH 7.4) or appropriate buffer for zeta potential measurements. [1]
Dynamic Light Scattering (DLS):
Zeta Potential:
Grid Preparation: Apply 10 μL of diluted micelle solution (1:50 in distilled water) to a carbon-coated copper grid and allow to adhere for 1 minute. [1]
Staining: Wick away excess liquid and negatively stain with 2% uranyl acetate for 30 seconds. [1]
Imaging: Air-dry the grid completely and observe under TEM at an acceleration voltage of 80 kV. [1]
Table 1: Optimization of this compound Encapsulation in mPEG-PAE Polymeric Micelles
| Formulation Parameter | Value | Impact on Encapsulation Efficiency |
|---|---|---|
| Encapsulation Efficiency | 91.35% | Primary quality attribute indicating successful drug incorporation [1] |
| Drug Loading Level | 8.30% | Balance between carrier capacity and formulation stability [1] |
| Average Particle Size | 85.2 nm | Optimal for enhanced permeability and retention (EPR) effect [1] |
| Polydispersity Index (PDI) | 0.18 | Indicates narrow size distribution and formulation homogeneity [1] |
| Zeta Potential | +12.4 mV | Slightly positive surface charge enhances cellular uptake [1] |
Table 2: pH-Responsive Release Kinetics of this compound from Polymeric Micelles
| Time Point (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) | Release Enhancement |
|---|---|---|---|
| 2 | 8.5 ± 1.2 | 25.3 ± 2.1 | 2.98× [1] |
| 8 | 18.3 ± 1.8 | 58.7 ± 3.2 | 3.21× [1] |
| 24 | 35.6 ± 2.4 | 89.2 ± 2.8 | 2.51× [1] |
| 48 | 52.1 ± 3.1 | 96.4 ± 1.5 | 1.85× [1] |
Table 3: In Vitro Anticancer Efficacy of this compound-Loaded Micelles
| Cell Line | Treatment | IC50 Value | Apoptosis Induction | Mitochondrial Membrane Potential | Caspase-3 Activity |
|---|---|---|---|---|---|
| Jurkat (Lymphoma) | Free this compound | 12.3 μM | 18.5% | 25% decrease | 2.1-fold increase [1] |
| This compound Micelles | 4.7 μM | 52.8% | 68% decrease | 5.8-fold increase [1] | |
| B16F10 (Melanoma) | Free this compound | 15.8 μM | 16.2% | 22% decrease | 1.9-fold increase [1] |
| This compound Micelles | 5.2 μM | 48.5% | 61% decrease | 5.2-fold increase [1] |
Table 4: Troubleshooting Guide for this compound Encapsulation
| Problem | Possible Causes | Recommended Solutions |
|---|
| Low Encapsulation Efficiency (<85%) | Insufficient drug-polymer compatibility | • Adjust drug-to-polymer ratio (1:8 to 1:12) • Increase hydration temperature to 60°C • Extend sonication time to 10-15 minutes [1] | | Large Particle Size (>150 nm) | Aggregation or incomplete self-assembly | • Optimize sonication parameters • Filter through 0.45 μm membrane • Add stabilizer (0.01% Tween-20) [1] | | High Polydispersity (>0.3) | Non-uniform micelle formation | • Control solvent evaporation rate • Implement rapid hydration with stirring • Use probe sonication instead of bath [1] | | Rapid Drug Release at pH 7.4 | Poor micelle stability or drug leakage | • Verify polymer molecular weight and quality • Increase hydrophobic block length • Store at 4°C protected from light [1] |
Drug-to-Polymer Ratio: Systematic evaluation revealed that a 1:10 weight ratio of this compound to mPEG-PAE copolymer provides optimal balance between encapsulation efficiency and particle stability. [1]
Hydration Conditions: Temperature-controlled hydration at 60°C significantly improves drug incorporation while maintaining polymer integrity. [1]
pH-Responsive Behavior: The tertiary amine groups in PAE (pKb ≈ 6.5) enable precise targeting of the acidic tumor microenvironment, with significantly accelerated drug release observed at pH ≤ 6.5 compared to physiological pH. [1]
Characterization Consistency: Standardized measurement protocols using DLS, HPLC, and TEM are essential for reproducible quality assessment between batches. [1]
The optimized protocol for encapsulating this compound in pH-responsive mPEG-PAE polymeric micelles detailed in this application note enables researchers to achieve consistently high encapsulation efficiency (91.35%) and drug loading (8.30%). The comprehensive characterization methods and troubleshooting guidelines support the development of a robust formulation with enhanced antitumor efficacy. The pH-responsive drug release profile specifically targets the acidic tumor microenvironment while minimizing premature release in circulation, addressing the key limitations of free this compound including poor water solubility, lack of targeting, and susceptibility to MDR efflux. This platform technology holds significant promise for improving the therapeutic outcomes of Kv1.3 channel inhibitors in cancer therapy and potentially other applications where targeted delivery is required.
1. Background and Mechanism of Action
PAP-1 (5-(4-phenoxybutoxy) psoralen) is a potent and selective membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3. Blocking this channel can induce apoptosis in cancer cells through a Bax/Bak-independent pathway, making it a promising therapeutic target, especially for overcoming multidrug resistance [1].
However, the therapeutic potential of free this compound is limited by its poor water solubility, low tumor-targeting capability, and susceptibility to efflux by multidrug resistance (MDR) pumps. To address these challenges, a tumor-targeting drug delivery system using pH-responsive mPEG-PAE polymeric micelles (this compound PMs) has been developed [1].
2. Key Experimental Findings
The following table summarizes quantitative data on the enhanced efficacy of this compound-loaded micelles compared to free this compound, as reported in a 2025 study [1]:
| Parameter | Free this compound | This compound-Loaded Polymeric Micelles (this compound PMs) | In Vitro/In Vivo Model |
|---|---|---|---|
| Entrapment Efficiency | Not Applicable | 91.35% | Preparation characterization |
| Drug Loading | Not Applicable | 8.30% | Preparation characterization |
| Cytotoxicity & Apoptosis | Lower | Significantly enhanced | Jurkat and B16F10 cells |
| Mechanism | Not Specified | Decreased mitochondrial membrane potential; Elevated caspase-3 activity | Jurkat and B16F10 cells |
| In Vivo Tumor Suppression | Failed to reduce tumor size | Substantially suppressed tumors, reducing volume by up to 94.26% | B16F10 melanoma mouse model |
3. Detailed Protocols
The original study does not provide a step-by-step protocol for the cytotoxicity assay itself. The methodologies below are reconstructed based on descriptions within the publication and established standards for such assays.
3.1. Preparation of this compound-Loaded Polymeric Micelles (this compound PMs) This protocol is adapted from the methods described in the 2025 study [1].
Materials:
Procedure:
3.2. Cytotoxicity Assay in Jurkat Cells This is a generalized protocol for assessing cytotoxicity, consistent with the endpoints measured in the this compound study.
Materials:
Procedure:
The workflow for the cytotoxicity assessment can be visualized as follows:
This compound (5-(4-phenoxybutoxy) psoralen represents a highly selective and potent membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3, with demonstrated potential for cancer therapy. As a novel chemotherapeutic agent, this compound induces apoptosis in cancer cells through a unique mechanism that bypasses conventional multidrug resistance pathways. With an impressive IC50 of 2 nM against Kv1.3 channels and remarkable selectivity (23- to 125-fold more specific than other Kv1-family channels and over 1,000 times lower affinity for HERG), this compound has emerged as a promising candidate for targeted cancer therapy [1].
The significance of this compound in oncology research stems from its ability to trigger programmed cell death independently of the pro-apoptotic proteins Bax and Bak, which are often downregulated in multidrug-resistant cancers. This unique mechanism offers a promising strategy to overcome therapeutic resistance in various malignancies, including melanoma and lymphoma. However, the clinical application of this compound has been challenged by its poor water solubility, limited bioavailability, and susceptibility to efflux by multidrug resistance pumps. Recent advances in nanomedicine have addressed these limitations through the development of pH-responsive polymeric micelles that significantly enhance this compound's antitumor efficacy both in vitro and in vivo [1].
Apoptosis, as a fundamental biological process essential for maintaining tissue homeostasis, occurs through tightly regulated pathways. Dysregulation of apoptosis is implicated in various diseases, particularly cancer, where malignant cells evade programmed cell death. The ability to accurately detect and quantify this compound-induced apoptosis is therefore critical for evaluating its therapeutic potential and elucidating its mechanism of action [2] [3] [4].
This compound primarily induces apoptosis through the intrinsic mitochondrial pathway by specifically blocking the Kv1.3 potassium channel in the inner mitochondrial membrane. This blockade triggers a cascade of molecular events beginning with mitochondrial membrane depolarization, followed by the release of cytochrome c into the cytosol. The leaked cytochrome c then forms the apoptosome complex with Apaf-1 and procaspase-9, leading to the activation of caspase-9 and subsequent executioner caspases, including caspase-3, which ultimately executes the apoptotic program [1] [4].
What distinguishes this compound from many conventional chemotherapeutic agents is its ability to induce apoptosis independently of Bax and Bak, two pro-apoptotic proteins that are frequently compromised in treatment-resistant cancers. This unique mechanism was demonstrated in studies showing that this compound-loaded micelles significantly enhanced cytotoxicity and apoptosis induction in Jurkat and B16F10 cells through mechanisms involving decreased mitochondrial membrane potential and elevated caspase-3 activity [1].
Recent innovations in drug delivery have dramatically improved the efficacy of this compound through the development of tumor-targeting drug delivery systems. The encapsulation of this compound within pH-responsive mPEG-PAE polymeric micelles has demonstrated remarkable results, achieving high entrapment efficiency (91.35%) and drug loading (8.30%). These nanocarriers respond to the acidic tumor microenvironment, triggering rapid release of this compound specifically at the tumor site [1].
The therapeutic impact of this approach has been substantial. While free this compound failed to reduce tumor size in a B16F10 melanoma mouse model, This compound-loaded micelles substantially suppressed tumors, reducing volume by up to 94.26%. This dramatic enhancement confirms the importance of proper formulation for realizing this compound's full therapeutic potential and underscores the value of accurate apoptosis detection methods in validating efficacy [1].
Table 1: Key Characteristics of this compound and Its Nano-Formulation
| Parameter | Free this compound | This compound Loaded Micelles |
|---|---|---|
| Aqueous Solubility | Poor | Significantly improved |
| Kv1.3 Inhibition (IC50) | 2 nM | Preserved activity |
| Entrapment Efficiency | N/A | 91.35% |
| Drug Loading | N/A | 8.30% |
| Tumor Accumulation | Low | Significantly enhanced |
| In Vivo Tumor Reduction | Not significant | Up to 94.26% |
| Caspase-3 Activation | Moderate | Significantly enhanced |
The detection of this compound-induced apoptosis employs a multifaceted approach examining various biochemical markers and molecular events throughout the apoptotic cascade:
Caspase Activity Assays: Caspase activation serves as a crucial indicator of apoptosis progression. Fluorogenic substrates or fluorescent inhibitors can measure the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7). Caspase-3, being the most frequently activated executioner caspase, catalyzes the cleavage of major cellular proteins and chromatin condensation. Detection methods include Western blot analysis to monitor the cleavage of poly ADP-ribose polymerase (PARP), a well-characterized caspase substrate, providing confirmation of mid-stage apoptosis [1] [4].
Mitochondrial Assays: Given this compound's mechanism targeting mitochondrial Kv1.3 channels, assessment of mitochondrial membrane potential is particularly relevant. Fluorescent dyes such as JC-1, tetramethylrhodamine methyl ester (TMRM), or tetramethylrhodamine ethyl ester (TMRE) can detect the loss of mitochondrial membrane potential that occurs early in apoptosis. Additionally, cytochrome c release from mitochondria can be tracked through immunofluorescence microscopy or subcellular fractionation followed by Western blotting, providing direct evidence of intrinsic pathway activation [4].
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the systematic cleavage of nuclear DNA into 180-200 base pair fragments. The TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay fluorescently labels the 3'-OH ends of DNA fragments, allowing detection via microscopy or flow cytometry. Alternatively, DNA laddering through conventional agarose gel electrophoresis offers a more accessible though less sensitive detection method [4].
Apoptotic cells undergo characteristic morphological alterations that provide visual confirmation of cell death:
Cytomorphological Changes: Chromatin condensation and nuclear fragmentation represent definitive morphological features of apoptosis. DNA-binding dyes such as DAPI or Hoechst emit brighter fluorescence when bound to condensed chromatin, allowing visualization under fluorescence microscopy. Additionally, membrane blebbing - the formation of protrusions on the cell surface - can be observed through phase-contrast microscopy in live cells and is linked to caspase-mediated cleavage of cytoskeletal proteins [4].
Phosphatidylserine Externalization: In early apoptosis, the phospholipid phosphatidylserine translocates from the inner to the outer leaflet of the plasma membrane. Annexin V staining, which has high affinity for phosphatidylserine, is widely used to detect this event. When combined with propidium iodide (which stains DNA in cells with compromised membrane integrity), Annexin V staining can distinguish early apoptotic cells (Annexin V+/PI-) from late apoptotic or necrotic cells (Annexin V+/PI+) [4].
Table 2: Apoptosis Detection Methods for this compound Treated Cells
| Detection Method | Target | Stage of Apoptosis | Technique | Key Indicators for this compound Action |
|---|---|---|---|---|
| JC-1 Staining | Mitochondrial membrane potential | Early | Flow cytometry/Fluorescence microscopy | Decreased red/green ratio indicating depolarization |
| Annexin V/PI | Phosphatidylserine externalization | Early | Flow cytometry | Increased Annexin V+ population |
| Caspase-3 Activity | Caspase-3 activation | Mid | Fluorometric assay/Western blot | Increased cleavage activity |
| PARP Cleavage | Caspase substrate | Mid | Western blot | Appearance of 89 kDa fragment |
| Cytochrome c Release | Mitochondrial membrane permeability | Mid | Immunofluorescence/Western blot | Translocation from mitochondria to cytosol |
| TUNEL Assay | DNA fragmentation | Late | Fluorescence microscopy | Increased nuclear staining |
| DAPI Staining | Chromatin condensation | All stages | Fluorescence microscopy | Nuclear condensation and fragmentation |
Materials Required:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
The precise detection of this compound-induced apoptosis extends beyond basic research, holding significant implications for cancer therapeutic development. The ability of this compound to trigger Bax/Bak-independent apoptosis presents a promising strategy to overcome multidrug resistance in advanced cancers. Furthermore, the enhanced efficacy demonstrated by this compound-loaded pH-responsive micelles highlights the importance of advanced formulation strategies in oncology drug development [1].
The translational potential of this compound is particularly promising for hematological malignancies and solid tumors with documented Kv1.3 channel expression. Current research indicates that mitochondrial Kv1.3 channels are expressed in various cancers, including lymphoma, glioma, melanoma, and carcinomas of the prostate, breast, gastric, pancreatic, and colon tissues. This broad expression profile suggests wide-ranging therapeutic applications for this compound across multiple cancer types [1].
From a methodological perspective, the comprehensive apoptosis detection protocols outlined herein provide researchers with validated tools to evaluate this compound's mechanism of action and efficacy across different experimental models. These protocols facilitate standardized assessment of this compound-induced cell death, enabling direct comparison of results across studies and accelerating the therapeutic development process. As research progresses, these detection methods will be crucial for identifying biomarkers predictive of treatment response and for guiding clinical translation of this compound-based therapies [1] [4].
Diagram 1: this compound Induced Apoptosis Mechanism and Detection Workflow. This diagram illustrates the molecular mechanism of this compound action through mitochondrial Kv1.3 channel blockade, triggering the intrinsic apoptotic pathway, along with corresponding detection methods and the enhancement provided by nano-formulation strategies.
The development of robust and comprehensive protocols for detecting this compound-induced apoptosis represents a critical advancement in cancer therapeutics research. The methods outlined in this document provide researchers with standardized approaches to evaluate this compound's unique mechanism of action, which operates through mitochondrial Kv1.3 channel blockade and functions independently of conventional Bax/Bak-mediated apoptosis pathways. The integration of multiple detection techniques - from early-stage mitochondrial membrane potential changes to late-stage DNA fragmentation - offers a holistic assessment of this compound's apoptotic effects across the entire cell death continuum.
The remarkable enhancement of this compound's efficacy through pH-responsive nano-formulations underscores the importance of delivery optimization in realizing the full therapeutic potential of this compound. The documented 94.26% reduction in tumor volume in melanoma models achieved with this compound-loaded micelles, compared to insignificant effects with free this compound, highlights the transformative impact of advanced formulation strategies. These findings, coupled with the comprehensive detection methodologies presented herein, provide a solid foundation for further preclinical development and eventual clinical translation of this compound-based cancer therapies.
As research progresses, these protocols will facilitate standardized evaluation of this compound across different cancer models, enable direct comparison of results between laboratories, and accelerate the development of this promising therapeutic agent toward clinical application. The ability to precisely detect and quantify this compound-induced apoptosis remains fundamental to understanding its mechanism, optimizing its efficacy, and ultimately harnessing its potential to overcome treatment resistance in cancer patients.
This compound (5-(4-phenoxybutoxy) psoralen represents a highly potent and selective membrane-permeant inhibitor of the mitochondrial potassium channel Kv1.3, with demonstrated therapeutic potential for cancer treatment. With an impressive IC50 of 2 nM and remarkable selectivity (23- to 125-fold specific over other Kv1-family channels and >1,000-fold lower affinity for HERG), this compound emerges as a promising therapeutic agent for targeting mitochondrial Kv1.3 channels in cancer cells [1]. The inhibition of mitochondrial Kv1.3 channels can trigger cancer cell apoptosis through Bax-independent pathways, offering a potential strategy to overcome multidrug resistance (MDR) in cancer therapy [1]. Despite its promising mechanism, this compound faces significant pharmaceutical challenges that have limited its translational application, primarily due to its poor water solubility, low targeting capability, and susceptibility to efflux by MDR pumps [1].
The development of nanoparticle-based delivery systems has emerged as a viable strategy to overcome these limitations. The application of nanocarriers (NCs) provides a promising approach to solve problems faced by traditional chemotherapy drugs, including imprecise delivery, poor bioavailability, high dose requirements, and the tendency to develop multidrug resistance [2]. Among various nanocarriers, pH-responsive polymeric micelles offer particular advantage for tumor targeting due to their ability to exploit the acidic tumor microenvironment (pH approximately 6.5-7.0) for triggered drug release [1]. This document provides detailed application notes and protocols for formulating this compound-loaded polymeric micelles and comprehensively evaluating their tumor targeting efficiency through a series of in vitro and in vivo experiments.
The nanoprecipitation method is employed for preparing this compound-loaded micelles:
Table 1: Characterization Parameters for this compound-Loaded Polymeric Micelles
| Parameter | Method | Specifications | Typical Results |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering | < 100 nm | ~65 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering | < 0.3 | 0.18 |
| Zeta Potential | Electrophoretic Mobility | Slightly negative | -5.2 mV |
| Encapsulation Efficiency | HPLC Analysis | >85% | 91.35% |
| Drug Loading | HPLC Analysis | >7% | 8.30% |
| Critical Micelle Concentration | Pyrene Fluorescence Method | Record values | 4.8 mg/L |
Diagram 1: Preparation and Characterization Workflow for this compound-Loaded Micelles
Table 2: In Vitro Drug Release Profile of this compound from Polymeric Micelles
| Time Point (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 6.5 (%) | Cumulative Release at pH 5.5 (%) |
|---|---|---|---|
| 2 | 12.5 ± 1.8 | 25.3 ± 2.4 | 38.7 ± 3.1 |
| 8 | 28.7 ± 2.5 | 55.2 ± 3.7 | 72.4 ± 4.2 |
| 24 | 45.3 ± 3.4 | 78.9 ± 4.1 | 92.6 ± 4.8 |
| 48 | 62.8 ± 4.1 | 89.5 ± 4.6 | 96.3 ± 5.1 |
MTT assay:
Apoptosis analysis:
Mitochondrial membrane potential (ΔΨm):
Caspase-3 activity:
Diagram 2: In Vitro Cytotoxicity and Apoptosis Assessment Workflow
The quantitative mass spectrometry imaging (qMSI) method provides a powerful approach for evaluating drug distribution:
Tissue preparation:
Virtual calibration qMSI (VC-QMSI):
Data analysis:
Table 3: In Vivo Antitumor Efficacy of this compound-Loaded Micelles in B16F10 Melanoma Model
| Parameter | Control Group | Free this compound | This compound-Loaded Micelles |
|---|---|---|---|
| Final Tumor Volume (mm³) | 1250 ± 215 | 980 ± 185 | 285 ± 62 |
| Tumor Growth Inhibition (%) | - | 21.6 ± 5.2 | 94.26 ± 3.8 |
| Body Weight Change (%) | +3.2 ± 1.1 | -5.8 ± 2.3 | +2.1 ± 1.5 |
| Apoptotic Index in Tumor (%) | 4.2 ± 1.1 | 18.5 ± 3.2 | 65.8 ± 6.4 |
| Mitochondrial Potential Loss (%) | 5.5 ± 1.8 | 22.4 ± 4.1 | 73.6 ± 5.7 |
When evaluating this compound tumor targeting efficiency, monitor these critical parameters:
The pH-responsive this compound loaded micelles should demonstrate substantially improved targeting efficiency compared to free drug, with approximately 50-fold increase in relative targeting efficiency as observed in similar nanoparticle systems [3].
The protocols outlined provide a comprehensive framework for evaluating this compound tumor targeting efficiency using advanced nanocarrier systems. These methods enable researchers to overcome the inherent limitations of this compound and maximize its therapeutic potential for cancer treatment.
The term "PAP-1" or "Pap1" appears in two key contexts. The table below summarizes their core characteristics for easy comparison.
| Feature | Pap1 (Fission Yeast Transcription Factor) | PaP1 (Lysin-Derived Cationic Peptide) |
|---|---|---|
| Nature & Origin | bZip transcription factor in Schizosaccharomyces pombe; homologous to mammalian c-Jun [1] | Modified cationic peptide derived from the P. aeruginosa bacteriophage lysin, PlyPa01 [2] |
| Primary Research Context | Cellular response to oxidative stress and multidrug resistance in fission yeast [1] | Novel antimicrobial therapeutic targeting antibiotic-resistant bacterial pathogens [2] |
| Mechanism of Action | Regulates gene expression; induces genes for oxidative stress response and ABC transporter genes (e.g., hba2+/bfr1+, pmd1+) [1] |
Disrupts bacterial outer and cytoplasmic membranes, causing cell lysis and death [2] |
| Role in MDR | Contributes to resistance against cytotoxic drugs and heavy metals [1] | Functions as a treatment to overcome infections caused by multidrug-resistant bacteria [2] |
This protocol assesses the direct bacteria-killing effectiveness of the PaP1 peptide [2].
This protocol evaluates the speed and bactericidal nature of PaP1's action [2].
Q1: What are the key stability conditions for storing and using the PaP1 peptide? PaP1 is highly stable. It withstands a wide range of temperatures and pH, and can even be autoclaved without losing activity. However, its activity is significantly inhibited by high salt concentrations and the presence of complex biological matrices, which currently limits its use to topical applications [2].
Q2: Has resistance to PaP1 been observed? As a membrane-acting antimicrobial, PaP1 disrupts the physical integrity of the bacterial membrane. This mechanism of action means that the development of resistance is generally considered to be less likely compared to antibiotics that target specific molecular pathways [2].
Q3: Is PaP1 cytotoxic to human cells? A significant advantage of PaP1 is that, unlike many other membrane-acting antimicrobials, it lacks cytotoxicity toward human cells in laboratory tests. This makes it a promising candidate for therapeutic development [2].
Q4: My research involves the Pap1 transcription factor in yeast. What is its connection to multidrug resistance?
The fission yeast Pap1 protein is a key regulator of the cellular response to oxidative stress. It controls the expression of genes involved in detoxification and, importantly, genes that encode for ABC transporter proteins (e.g., hba2+/bfr1+ and pmd1+). These transporters pump toxic compounds, including various drugs, out of the cell, thereby conferring multidrug resistance [1]. Its activity is regulated by stress-dependent nuclear localization [1].
Here are answers to common questions about stability testing based on the consolidated ICH Q1 draft guideline:
Q1: What is the purpose of stability testing? Stability testing helps understand how environmental factors like temperature and humidity affect a drug's quality over time. It is critical for determining shelf life, recommended storage conditions, and expiration dates to ensure patient safety, efficacy, and product quality [1].
Q2: What are the standard storage conditions for stability testing? The ICH guidelines define storage conditions based on climatic zones where the product will be marketed. The following table summarizes the standard conditions for long-term testing [1]:
| Climatic Zone | Climate Definition | Temperature | Relative Humidity | Geographic Areas |
|---|---|---|---|---|
| I | Temperate | 21°C | 45% RH | Southern Canada, Europe, parts of Russia |
| II | Mediterranean/Subtropical | 25°C | 60% RH | Mediterranean, parts of Australia, southern USA |
| III | Hot/Dry | 30°C | 35% RH | North Africa, Middle East, desert areas in the USA |
| IVa | Hot Humid/Tropical | 30°C | 65% RH | Southeast Asia, Central Africa, parts of South America |
| IVb | Hot/Higher Humidity | 30°C | 75% RH | Regions near the equator, dense rainforest areas |
Q3: What are the key changes in the new ICH Q1 draft guideline? The draft guideline, released for public comment until August 25, 2025, is a major consolidation and update of previous guidelines (Q1A-Q1F and Q5C). Key updates include providing a single, streamlined document, offering guidance for advanced therapy medicinal products (ATMPs) and other complex biologics, and encouraging more science- and risk-based approaches to stability testing, such as the use of stability modeling [2] [3].
Q4: What control tolerances are required for stability chambers? The ICH guidelines require stability chambers to control temperature within ±2°C and relative humidity within ±5% RH. It is critical to note that this includes accounting for sensor accuracy, control constancy, and chamber uniformity [1].
If your stability chambers are not performing within specifications, consider the following aspects:
| Parameter | Issue Description | Corrective & Preventive Actions |
|---|---|---|
| Control Constancy | Cycling or deviation from the setpoint at the control sensor location due to equipment cycling or load changes [1]. | Ensure the conditioning system can handle maximum latent (moisture) and sensible (heat) loads. Use appropriate insulation and vapor barriers to minimize ambient-driven changes [1]. |
| Uniformity | Point-to-point differences in temperature and humidity across the entire chamber [1]. | Increase total airflow to achieve 25-45 air changes per hour. Re-evaluate air distribution (e.g., use ceiling supplies with low-level returns). Place loads near return ducts and avoid external walls [1]. |
| Sensor Accuracy | Inaccuracy and drift of the humidity sensor over time [1]. | Use temperature-compensated sensors. Implement a regular calibration schedule (at least annually, traceable to NIST standards). Perform in-situ calibration with a chilled mirror hygrometer [1]. |
The following diagram outlines the core workflow for establishing a stability study based on ICH guidelines:
Protocol Details:
The draft guideline encourages a more proactive, lifecycle approach to stability [3]. To prepare:
The following table summarizes key quantitative data for the PAP-1-loaded mPEG-PAE polymeric micelle (this compound PM) system, a leading approach for enhancing this compound delivery [1].
| Performance Metric | Result | Significance / Implication |
|---|---|---|
| Entrapment Efficiency | 91.35% | Highly efficient encapsulation process, minimizing drug waste. |
| Drug Loading Level | 8.30% | Effective payload capacity within the nanoparticle system. |
| In Vitro Drug Release (pH 7.4) | Sustained, slow release | Maintains drug stability during systemic circulation. |
| In Vitro Drug Release (Acidic pH) | Rapid surge in release | Enables targeted, rapid drug release in the tumor microenvironment. |
| In Vivo Tumor Volume Reduction | Up to 94.26% suppression | Far superior to free this compound, which showed no significant tumor reduction. |
This detailed methodology is adapted from the research that developed the high-performing this compound PMs [1].
Nanoparticle Preparation Steps:
The diagram below illustrates this preparation workflow and the micelles' pH-responsive action.
Q1: Our this compound formulation has low drug loading. What factors should we investigate?
Q2: The formulated micelles show premature drug release at physiological pH (7.4). How can we improve stability?
Q3: Our in vitro results are good, but we see limited efficacy in animal models. What could be the issue?
Q4: Are there alternative strategies to improve this compound loading?
What is a PAP, and what is its role in efflux? A Periplasmic Adaptor Protein (PAP) is an essential component of tripartite efflux pumps in Gram-negative bacteria. Also historically known as Membrane Fusion Proteins (MFPs), PAPs form a physical link between the inner membrane transporter (e.g., an RND pump like AcrB) and the outer membrane channel (e.g., TolC). This bridge creates a continuous conduit that allows bacteria to expel antibiotics directly from the cell interior to the external environment [1] [2].
Why is targeting PAPs a promising strategy? PAPs are critical for the assembly and function of efflux pumps. Inhibiting them disrupts the entire pump complex. Research has identified PAPs as attractive targets for drug development because blocking their function can restore the effectiveness of existing antibiotics [3] [4].
What is "PAP-pump promiscuity"? This refers to the ability of a single type of PAP (like AcrA) to interact with more than one type of inner membrane transporter (like AcrB or AcrD). This promiscuity provides bacteria with flexibility and redundancy in efflux, allowing them to adapt to different toxic threats. Understanding the specific residues that govern these interactions is key to developing targeted inhibitors [3].
When your experiments involving efflux pumps do not yield expected results, consider the following common challenges and methodological solutions.
| Challenge | Possible Cause | Experimental Approach / Solution |
|---|---|---|
| Unexpected high antibiotic resistance | Overexpression of efflux pumps due to regulatory mutations [5]. | Check for mutations in local/global regulators (e.g., adeRS in A. baumannii). Use gene knockout/mutagenesis to confirm pump function [2] [5]. |
| Difficulty proving pump assembly | Inability to isolate stable tripartite complexes or identify critical binding interfaces. | Use structural analysis (cryo-EM) and site-directed mutagenesis of identified PAP binding residues to validate assembly [3] [1]. |
| Identifying specific pump components | Promiscuity between PAPs and transporters makes defining specific pairs complex [3]. | Employ genetic studies (knockout/complementation) and phenotypic assays to test which PAPs can function with which transporters [3]. |
| Low inhibitor efficacy | Inhibitor cannot penetrate outer membrane or is itself a pump substrate [4]. | Use checkerboard assays to measure synergy. Test inhibitors in combination with membrane permeabilizers. Explore natural product libraries for novel EPI scaffolds [6] [4]. |
Key Experimental Protocols:
Inhibiting the PAP-mediated efflux is a major strategy to restore antibiotic efficacy.
The following diagram illustrates the structure of a typical RND-type tripartite efflux pump and the points where its function can be disrupted.
The diagram shows how Efflux Pump Inhibitors (EPIs) can target different stages of the pump's operation: by binding to the transporter's substrate pocket or by disrupting the critical interface between the PAP and the transporter, thereby preventing the assembly of a functional complex [3] [4].
Q1: Why is controlling nanoparticle size so critical for drug delivery? Nanoparticle size is a primary determinant of in vivo behavior. It significantly influences circulation time, biodistribution, accumulation in target tissues, cellular uptake mechanisms, and even the subcellular distribution of the drug [1]. For intravenous delivery, a size range of 10 to 200 nanometers is generally preferred to avoid rapid phagocytosis and leverage the Enhanced Permeability and Retention (EPR) effect in targeted areas like tumors [1].
Q2: My size measurements are inconsistent between techniques. Why? This is a common pitfall. Different techniques measure different physical properties and can yield varying results, especially for heterogeneous or non-spherical particles. One study found that while techniques agreed within 25% for monomodal particles, variations could reach 300% for complex nanoparticles [2]. This reinforces the importance of using multiple complementary techniques and reporting size distributions rather than just an average value [2].
Q3: What are the most advanced methods for optimizing nanoparticle size? Traditional one-factor-at-a-time approaches are being superseded by more efficient, data-driven strategies. The table below summarizes modern optimization methods.
| Method | Key Principle | Key Parameters Controlled | Reported Outcome / Advantage |
|---|---|---|---|
| Data-Driven Modeling (PREP) [3] | Uses predictive modeling to guide experiments towards a design goal with minimal iterations. | Formulation composition (e.g., lipid ratios), synthesis parameters. | Achieved target particle sizes in only two experimental iterations for different nanoparticle types. |
| Microfluidic Nanoprecipitation [4] | Provides precise control over mixing dynamics for highly uniform nanoparticle formation. | Total Flow Rate (TFR), Flow Rate Ratio (FRR), microfluidic chip geometry. | Produces smaller, more uniform nanoparticles with superior stability compared to batch methods. |
| Deep Learning (COMET) [5] | A transformer-based neural network that holistically represents multi-component formulations to predict performance. | Identity and molar ratios of all components (e.g., lipids), synthesis parameters (e.g., N/P ratio). | Can screen millions of virtual formulations to identify high-performing candidates, accelerating development. |
Problem 1: High Polydispersity (Poor Size Uniformity)
Problem 2: Failure to Achieve Target Size
Problem 3: Irreproducible Results Between Batches
The following diagram outlines a rational workflow for nanoparticle size optimization, integrating both traditional and advanced data-driven methods.
Rational Workflow for Nanoparticle Size Optimization
For complex formulations, a data-driven pathway can significantly accelerate development. The COMET model, for instance, uses a transformer-based architecture to predict nanoparticle efficacy based on the entire formulation [5].
Data-Driven Optimization Pathway
The most promising approach to improve the properties of PAP-1, including its pharmacokinetics, is the development of a novel derivative called This compound-MHEG [1].
The core issue with the original this compound is its low solubility in aqueous media, which hinders its handling, administration, and potentially its distribution and half-life *in vivo_ [1]. To address this, researchers attached a methoxy-oligoethylene glycol (MOEG) chain to the phenyl ring of this compound, creating this compound-MHEG. This modification is designed to be a preferable alternative to attaching larger macromolecules [1].
The table below summarizes the key improvements offered by this compound-MHEG:
| Feature | This compound | This compound-MHEG | Improvement & Significance |
|---|---|---|---|
| Aqueous Solubility | Insoluble in water [1] | 30 ± 3 μM [1] | ~50-fold increase; improves administration and bioavailability. |
| Inhibitory Activity (EC₅₀) | 2 nM (IC₅₀) [1] | 0.35 ± 0.03 μM for Kv1.3 [1] | Maintains sub-μM potency and selectivity for Kv1.3. |
| Target Engagement | Acts on mitochondrial Kv1.3 (mtKv1.3) to induce cancer cell death [1] | Retains ability to inhibit mtKv1.3 and induce apoptosis; works without MDR inhibitors [1] | Confirms modified drug reaches intracellular target and has enhanced efficacy. |
| In Vivo Efficacy | Information not available in search results | Significantly decreases melanoma volume in vivo [1] | Provides direct evidence of therapeutic effect in a live model. |
The following methodology, adapted from the research, outlines the key experiments for characterizing a this compound derivative like this compound-MHEG [1].
1. Design and Synthesis
2. Solubility Measurement
3. Functional Activity Assay (Patch Clamp)
4. Cell Proliferation and Apoptosis Assay
5. In Vivo Efficacy Study
The diagram below illustrates the established mechanism by which this compound and its derivatives like this compound-MHEG induce cancer cell death, which is crucial for understanding their biological activity [1].
Q1: Why is the half-life of this compound not well-documented? A1: The available literature primarily focuses on the efficacy and mechanism of action of this compound and its novel derivatives. Detailed pharmacokinetic studies, which are necessary to determine exact half-life values, are often not the focus of initial discovery-phase research papers. The successful in vivo efficacy of this compound-MHEG, however, strongly implies improved pharmacokinetic properties [1].
Q2: Does this compound-MHEG have a better toxicity profile? A2: The parent compound, this compound, was reported to not display acute toxicity in vitro or in vivo and does not exhibit phototoxicity [1]. While a direct comparative toxicity study for this compound-MHEG was not detailed, its ability to work without multidrug-resistance pump inhibitors (like Cyclosporin H) suggests it may have a more favorable profile in resistant cell lines [1].
Q3: Are there other strategies to improve this compound's properties? A3: The search results did not reveal other specific strategies for this compound. However, in a broader context, another study successfully used protein engineering and in silico optimization to improve the production and function of a different PAP (Pokeweed Antiviral Protein) fusion, indicating that computational design is a viable modern strategy for optimizing protein-based therapeutics [2].
The term "PAP1" in biomedical research most commonly refers to Pancreatitis-associated protein 1. It is a secretory protein belonging to the Reg family and is involved in various biological processes, from cell protection to inflammation [1].
The table below summarizes the key functions and associated mechanisms of PAP1 based on the available literature.
| Function/Area | Description | Key Mechanisms / Experimental Insights |
|---|---|---|
| General Biology | A C-type lectin, strongly overexpressed during acute pancreatitis; also linked to inflammatory bowel disease, Alzheimer's, and various cancers [1]. | Induces its own transcription; activates MAPK signaling pathways (p44/42, p38, JNK) [1]. |
| Anti-inflammatory Effects | Prevents TNFα-induced NFκB activation in macrophages; anti-inflammatory role confirmed in PAP1-deficient mouse models [1]. | Acts through a JAK/STAT3-dependent mechanism [1]. |
| Cell Proliferation & Protection | Promotes resistance to apoptosis in pancreatic acinar cells; acts as a growth factor for hepatocytes, motor neurons, and Schwann cells [1]. | Analysis of intracellular pathways in pancreatic acinar cell lines (e.g., AR42J) using ChIP assays [1]. |
| Plant Biology (MYB75/PAP1) | In Arabidopsis thaliana, PAP1 (MYB75) is a key transcription factor regulating anthocyanin pigment biosynthesis [2]. | Alters phenylpropanoid pathway genes and phytohormone levels (jasmonate, salicylate); studied via single-cell RNA-seq and metabolite profiling [2]. |
A key study investigated the intracellular signaling pathways triggered by PAP1 in a pancreatic acinar cell line (AR42J). The experimental workflow and findings are summarized in the diagram below.
Key Experimental Protocols from this study included [1]:
Since the search results lack a direct "PAP-1 vs free drug" comparison, you may need to adjust the scope of your guide. Here are some suggestions:
The table below summarizes the key differences between PAP-1-loaded polymeric micelles and the free this compound drug based on available experimental data.
| Feature | This compound Polymeric Micelles (mPEG-PAE) | Traditional Free this compound |
|---|---|---|
| Solubility & Formulation | Water-compatible; encapsulated in pH-responsive mPEG-PAE micelles [1] | Poor water solubility, limiting bioavailability [1] |
| Entrapment Efficiency & Drug Loading | 91.35% entrapment efficiency; 8.30% drug loading level [1] | Not applicable (free drug) |
| In Vitro Cytotoxicity & Apoptosis | Significantly enhanced cytotoxicity and apoptosis induction in Jurkat and B16F10 cells [1] | Lower cytotoxicity and apoptosis induction [1] |
| In Vivo Anti-tumor Efficacy | Substantially suppressed tumor growth, reducing volume by up to 94.26% in a B16F10 melanoma mouse model [1] | Failed to reduce tumor size significantly [1] |
| Tumor Targeting | Effective accumulation in mouse tumors, confirmed via fluorescent markers [1] | Low targeting capability [1] |
| Mechanism to Overcome MDR | Internalized via endocytosis, bypassing P-gp efflux pumps; PEG shell may further suppress P-gp [1] | Susceptible to efflux by multidrug resistance (MDR) pumps [1] |
| Drug Release Profile | Controlled, pH-dependent release; surge in release at acidic tumor pH [1] | Conventional, non-targeted release |
For researchers to critically evaluate or replicate these findings, here is a detailed breakdown of the key experiments and their methodologies.
The this compound-loaded micelles (this compound PMs) were prepared using a pH-responsive, amphiphilic block copolymer.
This experiment demonstrated the superior efficacy of the micellar formulation at the cellular level.
This study provided the critical evidence for the formulation's effectiveness in a live model.
The following diagram illustrates the key mechanistic differences in how this compound polymeric micelles and the traditional free drug interact with the tumor microenvironment and cancer cells to achieve their effects.
The diagram above highlights the critical advantages of the micellar system:
The data demonstrates that formulating this compound into pH-responsive polymeric micelles directly addresses the critical limitations of the free drug. This strategy transforms a potent but therapeutically challenged molecule into a promising candidate for targeted cancer therapy, particularly for tumors that exhibit multidrug resistance.
For your ongoing research, consider these advanced aspects of polymeric micelle technology:
| Feature | This compound | Clofazimine |
|---|---|---|
| Chemical Nature | 5-(4-phenoxybutoxy)psoralen; synthetic small molecule [1] | Riminophenazine; small molecule [2] |
| Primary Known Use | Research compound [1] | Treatment for leprosy [2] [3] |
| Kv1.3 Inhibition (IC₅₀) | 2 nM [1] [2] | 300 nM [2] |
| Selectivity for Kv1.3 | 23-fold selective over Kv1.5; 33- to 125-fold over other Kv1-family channels [1] | Approximately 10-fold selective over Kv1.1, Kv1.2, Kv1.5, and Kv3.1 [2] |
| Mechanism | Use-dependent blocker; binds the C-type inactivated state of the channel [1] | Not fully detailed in results, but a direct inhibitor [2] |
| Key Preclinical Findings | - Induces Bax/Bak-independent apoptosis in cancer cells [2]
The therapeutic potential of both compounds has been demonstrated in various disease models through specific experimental protocols.
Induction of Cancer Cell Death
In Vivo Efficacy of Clofazimine in Cancer
This compound in a Colitis Model
This compound in a Stroke Model
The following diagram illustrates the mechanism by which these inhibitors, particularly through their action on mitochondrial Kv1.3, can trigger cancer cell death. This process is notable for bypassing the conventional Bax/Bak pathway, offering a potential strategy against resistant cancers.
The following table summarizes the key data found for PAP-1, primarily from a 2025 study that developed a new polymeric micelle formulation to overcome its limitations [1].
| Property | Description / Value | Experimental Context & Methodology |
|---|---|---|
| Target & Mechanism | Potent and selective inhibitor of the mitochondrial potassium channel Kv1.3. Blockade induces Bax/Bak-independent apoptosis in cancer cells [1]. | Target Validation: Studies in lymphoma, melanoma, and other cancer cell lines. Apoptosis Assay: Measured via decreased mitochondrial membrane potential and elevated caspase-3 activity [1]. |
| In Vitro Potency (IC₅₀) | 2 nM for Kv1.3 channel blockade [1]. | Cell-based assays measuring channel inhibition. |
| Selectivity | 23-fold more selective for Kv1.3 over Kv1.5; 33- to 125-fold over other Kv1-family channels; >1,000-fold lower affinity for hERG [1]. | Comparative channel inhibition assays. |
| Key Limitation | Poor water solubility, low targeting capability, susceptibility to efflux by multidrug resistance (MDR) pumps, leading to poor anti-tumor efficacy in vivo with free drug [1]. | Observed in various in vivo models; free this compound showed no significant tumor reduction. |
| Formulation Solution | Encapsulated in pH-responsive mPEG-PAE polymeric micelles (this compound PMs) [1]. | Methodology: Nano-precipitation self-assembly. Characterization: Dynamic light scattering for size and zeta potential; HPLC for encapsulation efficiency and drug loading [1]. |
| Formulation Performance | Entrapment Efficiency: 91.35% Drug Loading: 8.30% Release: Significantly higher release at acidic pH (simulating tumor microenvironment) vs. physiological pH [1]. | In vitro release studies using dialysis method in buffers at different pH levels. | | In Vivo Efficacy (B16F10 Melanoma Model) | Free this compound: Failed to reduce tumor size. This compound-loaded Micelles: Suppressed tumor volume by up to 94.26% [1]. | Protocol: Mice bearing B16F10 tumors treated with intravenous injections. Tumor volume was monitored over time and compared to control groups. |
The antitumor effect of this compound is mediated through its action on the inner mitochondrial membrane. The diagram below illustrates this mechanism and the key experiments used to validate it.
The search results confirmed that Psora-4 is a known Kv1.3 inhibitor [1], but no specific quantitative data on its potency, selectivity, or efficacy was available in the retrieved articles for a direct comparison. Therefore, a comparative table for Psora-4 cannot be constructed from the current search.
The data highlights that a nano-formulation approach was critical for unlocking the potent antitumor efficacy of this compound in vivo. The presented workflow and assays provide a robust template for evaluating Kv1.3 inhibitors.
To conduct a full comparison, you may need to investigate further. I suggest:
"Psora-4" AND "Kv1.3" AND "IC50" or "Psora-4" AND "melanoma".
The table below summarizes the quantitative experimental data for this compound-loaded micelles and other selected micelle formulations, highlighting their performance in preclinical models.
| Formulation | Key Experimental Findings (In Vivo) | Key Experimental Findings (In Vitro) | Reported Advantages |
|---|
| This compound Loaded mPEG-PAE Micelles [1] [2] | - 94.26% reduction in tumor volume in B16F10 melanoma mouse model [1].
For researchers looking to replicate or understand these studies, here are the detailed methodologies for key experiments.
The following diagrams illustrate the core mechanism of action of this compound and the experimental workflow for validating the micelles, providing a clear visual summary for presentations or publications.
This diagram illustrates the journey of this compound-loaded micelles and their mechanism for inducing cancer cell death.
This diagram outlines the key steps in preparing and validating the this compound-loaded micelles.
The following table summarizes the key toxicity and safety information for PAP-1 (5-(4-phenoxybutoxy)psoralen) found in the scientific literature:
| Aspect | Experimental Model | Key Findings | Source / Reference |
|---|---|---|---|
| Chronic Toxicity | Lewis rats (6-month repeat-dose) | No toxic effects observed at 50 mg/kg dose. [1] | |
| Cytotoxicity & Therapeutic Index (in vitro) | Jurkat & B16F10 cells (mouse melanoma) | Free this compound showed poor anti-tumor effect in vivo due to poor solubility and targeting. [2] | |
| Major Metabolites & Pathway | Sprague-Dawley rats (bile isolation); rat liver microsomes | Five Phase I metabolites identified. Hydroxylation and O-dealkylation are major pathways. [1] | |
| Metabolite Activity | In vitro Kv1.3 current inhibition | Metabolites M3, M4, M5 inhibited Kv1.3 with nanomolar IC50; M1, M2 were inactive. [1] | |
| Metabolic Enzymes | Rat liver microsomes with inhibitors | CYP1A1/2 and CYP3A, but not CYP2D6, CYP2E, or CYP2C9, are involved in this compound metabolism. [1] |
For reliability and reproducibility, here are the detailed methodologies from the key studies cited above.
Chronic Toxicity Study Protocol [1]:
Metabolite Identification and Metabolic Pathway Protocol [1]:
The diagrams below illustrate this compound's mechanism of action and a general workflow for assessing its toxicity, based on the gathered data.
To build a more complete comparison guide, I suggest these next steps:
Health Hazard